5,6,7,8-Tetrahydroquinoxaline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZPDOCRSYZOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CN=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047678 | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to amber liquid; Cheese-like odour | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
108.00 to 111.00 °C. @ 760.00 mm Hg | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Sparingly soluble in water; soluble in vegetable oils, propylene glycol and DMSO, Soluble (in ethanol) | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.078-1.088 | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
34413-35-9 | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34413-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034413359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 5,6,7,8-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6,7,8-TETRAHYDROQUINOXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M153CJ9RA0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 - 30 °C | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Structure of 5,6,7,8-Tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental structure, properties, synthesis, and reactivity of 5,6,7,8-tetrahydroquinoxaline. This versatile heterocyclic compound serves as a crucial scaffold in the development of novel therapeutics, particularly in the realm of neurological disorders and inflammatory diseases.
Core Structure and Physicochemical Properties
This compound is a bicyclic aromatic heterocycle with the molecular formula C₈H₁₀N₂.[1] Its structure consists of a pyrazine (B50134) ring fused to a cyclohexane (B81311) ring. The systematic IUPAC name for this compound is this compound.[1] It is also commonly known by synonyms such as cyclohexapyrazine and tetrahydroquinoxaline.[1]
The unique arrangement of its fused ring system imparts specific physicochemical properties that make it an attractive starting point for medicinal chemistry campaigns. The pyrazine ring, with its two nitrogen atoms, provides sites for hydrogen bonding and potential metabolic interactions, while the saturated cyclohexane ring offers conformational flexibility and opportunities for stereospecific modifications.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂ | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| CAS Number | 34413-35-9 | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 109 - 110 °C | |
| Melting Point | 29 - 30 °C | [1][2] |
| Density | 1.053 - 1.061 g/mL at 25 °C | |
| Refractive Index | n20/D 1.540 - 1.550 | |
| Solubility | Sparingly soluble in water; soluble in ethanol, vegetable oils, propylene (B89431) glycol, and DMSO.[1] |
Synthesis of the this compound Core
The fundamental synthesis of the this compound scaffold is typically achieved through a condensation reaction between an α-dicarbonyl compound and a 1,2-diamine.[2] A common and efficient method involves the reaction of 1,2-cyclohexanedione (B122817) with ethylenediamine (B42938).
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via the condensation of 1,2-cyclohexanedione and ethylenediamine.
Materials:
-
1,2-Cyclohexanedione
-
Ethylenediamine
-
Ethanol (or a similar suitable solvent)
-
Glacial acetic acid (catalyst)
-
Sodium sulfate (B86663) (drying agent)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heat source
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-cyclohexanedione (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add ethylenediamine (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H NMR | ~8.3 | Singlet | 2H, Pyrazine protons |
| ~2.9 | Triplet | 4H, -CH₂- adjacent to N | |
| ~1.9 | Multiplet | 4H, -CH₂- in cyclohexane ring | |
| ¹³C NMR | ~150 | C=N in pyrazine ring | |
| ~143 | C-H in pyrazine ring | ||
| ~30 | -CH₂- adjacent to N | ||
| ~22 | -CH₂- in cyclohexane ring |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2930 | Strong | C-H stretch (aliphatic) |
| ~1580 | Medium | C=N stretch (pyrazine ring) |
| ~1450 | Medium | C-H bend (aliphatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.
Reactivity and Application in Drug Development
The this compound scaffold is a versatile building block in medicinal chemistry due to its favorable physicochemical properties and multiple points for chemical modification. The nitrogen atoms of the pyrazine ring can be functionalized, and the cyclohexane ring allows for the introduction of various substituents with defined stereochemistry.
This scaffold has been explored for the development of novel pharmaceuticals, particularly for neurological disorders and as an anti-inflammatory agent.[3] Its derivatives have been investigated as antagonists for various receptors, including dopamine (B1211576) receptors and the C5a receptor.
Role as a C5a Receptor Antagonist
The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the C5a receptor (C5aR), a G protein-coupled receptor.[4] Dysregulation of the C5a-C5aR signaling axis is implicated in a variety of inflammatory and autoimmune diseases.[4] Small molecule antagonists of C5aR are therefore of significant therapeutic interest. The 5,6,7,8-tetrahydroquinoline (B84679) core, a close structural analog of tetrahydroquinoxaline, has been successfully utilized to develop potent C5a receptor antagonists.[5]
The following diagram illustrates the C5a receptor signaling pathway and the inhibitory action of a hypothetical this compound-based antagonist.
Caption: C5a Receptor Signaling and Inhibition by a Tetrahydroquinoxaline-based Antagonist.
Drug Development Workflow
The development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial hit identification to lead optimization.
Caption: Drug Development Workflow for this compound-based Therapeutics.
Conclusion
This compound represents a privileged scaffold in modern drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and amenability to chemical modification make it an ideal starting point for the development of novel therapeutic agents. The continued exploration of its derivatives, particularly in the areas of neuroinflammation and other receptor-mediated diseases, holds significant promise for the future of medicine. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this important heterocyclic core.
References
- 1. This compound | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Inhibiting the C5-C5a receptor axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6,7,8-Tetrahydroquinoxaline is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural features make it a key building block for the synthesis of various bioactive molecules, with potential applications in the development of treatments for neurological disorders and as an anti-inflammatory agent.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) of derivative compounds. This guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a workflow for its characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂ | [1][3] |
| Molecular Weight | 134.18 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow liquid or solid | [1][3][4] |
| Odor | Nutty, roasted, cheese-like | [3][5] |
| Melting Point | 29 - 30 °C | [3][4][5] |
| Boiling Point | 108 - 111 °C at 760 mmHg; 85 °C at 3 mmHg | [3][5] |
| Density | 1.053 - 1.088 g/cm³ at 25 °C | [1][3] |
| Refractive Index | 1.538 - 1.550 at 20 °C | [1][5] |
| Solubility | Sparingly soluble in water; soluble in ethanol, vegetable oils, propylene (B89431) glycol, and DMSO. | [3][5] |
| logP (o/w) | 1.158 (estimated) | [5] |
| pKa | Not available | |
| Flash Point | 90.56 °C (195.00 °F) TCC | [5][6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be adapted for the characterization of this compound.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the block. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range. For a more precise measurement, repeat the experiment with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Determination of Boiling Point (Distillation Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer (calibrated) with adapter
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Apparatus Assembly: Assemble the distillation apparatus. Place a small volume of this compound and a few boiling chips into the distillation flask.
-
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
Heating: Gently heat the flask. As the liquid boils, the vapor will rise and condense in the condenser.
-
Observation: The boiling point is the temperature at which the vapor temperature is constant while the liquid is distilling. Record the temperature and the atmospheric pressure. For vacuum distillation (as indicated for 85 °C at 3 mmHg), a vacuum pump and manometer are required.
Determination of Solubility (Shake-Flask Method)
Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Shaker or rotator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water, ethanol).
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with the solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Physicochemical Characterization Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.
References
5,6,7,8-Tetrahydroquinoxaline (CAS: 34413-35-9): A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,6,7,8-Tetrahydroquinoxaline, a heterocyclic aromatic compound, has garnered significant interest in medicinal chemistry due to its versatile scaffold and potential as a building block for novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis via catalytic hydrogenation, and explores its potential biological activity as a modulator of microtubule dynamics. Drawing parallels from structurally related quinoxaline (B1680401) derivatives that exhibit potent anticancer properties by inhibiting tubulin polymerization, this document outlines experimental procedures to investigate this mechanism for the title compound. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutics, particularly in the field of oncology.
Chemical and Physical Properties
This compound, also known as cyclohexapyrazine, is a bicyclic aromatic compound. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 34413-35-9 | [1] |
| Molecular Formula | C₈H₁₀N₂ | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Cyclohexapyrazine, Quinoxaline, 5,6,7,8-tetrahydro- | [1] |
| Appearance | Colorless to slightly yellow liquid | - |
| Boiling Point | 109-110 °C at 760 mmHg | - |
| Melting Point | 29-30 °C | - |
| Density | 1.053 g/cm³ | - |
| Refractive Index | 1.540 - 1.550 (at 20°C) | - |
| Solubility | Slightly soluble in water | - |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of quinoxaline. This method offers high yields and selectivity. Below is a detailed experimental protocol based on established procedures for the reduction of quinoxaline derivatives.[2][3][4][5]
Experimental Protocol: Catalytic Hydrogenation of Quinoxaline
Objective: To synthesize this compound from quinoxaline via catalytic hydrogenation.
Materials:
-
Quinoxaline
-
Rhodium-thiourea catalyst (or a suitable Iridium-based catalyst)[3][5]
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Catalyst Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium precursor, such as [Rh(cod)Cl]₂, and the chiral thiourea (B124793) ligand in anhydrous DCM. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a high-pressure reactor, add quinoxaline (1 equivalent).
-
Catalyst Addition: Transfer the prepared catalyst solution to the reactor containing the quinoxaline under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1 MPa).
-
Reaction: Stir the reaction mixture vigorously at room temperature for the specified duration (e.g., 18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if possible.
-
Work-up: Upon completion of the reaction, carefully depressurize the reactor. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Potential Therapeutic Applications
While direct studies on the biological activity of this compound are limited, the broader class of quinoxaline derivatives has shown significant promise in oncology.[6][7] Notably, derivatives of the closely related tetrahydroquinoxaline scaffold have been identified as inhibitors of tubulin polymerization, a validated target for cancer therapy.[8] These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization
The proposed mechanism of action for this compound, based on the activity of its derivatives, involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, involving continuous polymerization and depolymerization of tubulin subunits, is crucial for the formation of the mitotic spindle during mitosis. By binding to tubulin, this compound may inhibit its polymerization into microtubules. This disruption of microtubule dynamics would activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.
Caption: Hypothesized signaling pathway of this compound.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activity of this compound as a tubulin polymerization inhibitor, a series of in vitro assays are recommended.
Experimental Workflow for Biological Activity Assessment
The following workflow outlines the key steps to characterize the biological effects of this compound.
Caption: Experimental workflow for assessing the biological activity.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Objective: To determine if this compound inhibits tubulin polymerization in vitro and to calculate its IC₅₀ value.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Colchicine or Nocodazole)
-
Negative control (DMSO vehicle)
-
96-well microplates (clear, flat-bottom)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a polymerization buffer by adding GTP to G-PEM buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Prepare serial dilutions of this compound, positive control, and DMSO vehicle in polymerization buffer.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the diluted compounds and controls to the respective wells.
-
Add the tubulin solution to each well to initiate the polymerization reaction. The final tubulin concentration should be approximately 1 mg/mL.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD₃₄₀) versus time for each concentration.
-
Determine the rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9][10]
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Objective: To determine the IC₅₀ value of this compound on one or more cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Conclusion
This compound presents a compelling scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the promising anticancer activity of related compounds, particularly as tubulin polymerization inhibitors, warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for synthesizing this compound and systematically evaluating its biological effects. The insights gained from such studies will be invaluable for advancing the development of new and effective treatments for cancer and other diseases where microtubule dynamics play a pivotal role.
References
- 1. This compound | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
The Tetrahydroquinoxaline Scaffold: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroquinoxaline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This bicyclic system, consisting of a benzene (B151609) ring fused to a dihydropyrazine (B8608421) ring, serves as a versatile framework for the development of novel therapeutic agents. The structural flexibility of the THQ core allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the biological activities of the tetrahydroquinoxaline scaffold, with a focus on its anticancer, antimicrobial, and antiviral properties. Quantitative data from various studies are summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular mechanisms and experimental designs.
Anticancer Activity
Tetrahydroquinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and interference with cellular machinery essential for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various tetrahydroquinoxaline derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Quinoxaline (B1680401) Derivative (VIIIc) | HCT116 (Colon) | 2.5 | Doxorubicin | - | [3] |
| MCF-7 (Breast) | 9 | [3] | |||
| Quinoxaline Derivative (XVa) | HCT116 (Colon) | 4.4 | Doxorubicin | - | [3] |
| MCF-7 (Breast) | 5.3 | [3] | |||
| Tetrahydroquinolinone (20d) | HCT-116 (Colon) | 12.04 ± 0.57 | Cisplatin | >50 | [4] |
| A-549 (Lung) | 12.55 ± 0.54 | >50 | [4] | ||
| Tetrahydroquinolinone (19b) | HCT-116 (Colon) | 13.49 ± 0.20 | Cisplatin | >50 | [4] |
| A-549 (Lung) | 15.69 ± 2.56 | >50 | [4] | ||
| Quinoxaline-based Derivative (IV) | PC-3 (Prostate) | 2.11 | Doxorubicin | - | [5] |
| Quinoxaline-based Derivative (III) | PC-3 (Prostate) | 4.11 | Doxorubicin | - | [5] |
| Ester of Quinoxaline-7-carboxylate (C15) | K-562 (Leukemia) | 3.02 µg/mL | - | - | [6] |
Mechanisms of Anticancer Action
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy.[9] Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[7][9] By binding to the ATP-binding site of these kinases, they block the downstream signaling cascade, leading to the inhibition of cancer cell growth and proliferation.[7]
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in mitosis.[10][11] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain tetrahydroquinoxaline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on β-tubulin.[10][11][12][13][14] This binding prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptotic cell death.[10][12]
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.[5][15] Tetrahydroquinoxaline derivatives have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][16] This often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[16] Western blot analysis has shown that treatment with certain quinoxaline derivatives leads to the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[5]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[2][17] Tetrahydroquinoxaline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[2][17][18]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of various tetrahydroquinoxaline derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Quinoxaline Derivative | Methicillin-Resistant S. aureus (MRSA) | 1-4 | Vancomycin | 1-4 | [2][21][22] |
| 2,3-N,N-diphenyl quinoxaline (25) | S. aureus (MRSA) | 8 | - | - | [17] |
| 2,3-N,N-diphenyl quinoxaline (31) | S. aureus (MRSA) | 16 | - | - | [17] |
| 2,3-N,N-diphenyl quinoxaline (25) | Vancomycin-Resistant E. faecalis (VRE) | 0.60 | - | - | [17] |
| 2,3-N,N-diphenyl quinoxaline (31) | Vancomycin-Resistant E. faecalis (VRE) | 0.60 | - | - | [17] |
| Quinoxaline Derivative (5c) | E. coli | - | Ciprofloxacin | - | [18] |
| Quinoxaline Derivative (7a) | E. coli | - | Ciprofloxacin | - | [18] |
Antiviral Activity
Several tetrahydroquinoxaline derivatives have been investigated for their potential as antiviral agents against a variety of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and influenza virus.[23][24][25][26][27]
Quantitative Antiviral Activity Data
The antiviral activity of tetrahydroquinoxaline derivatives is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.
| Compound ID/Series | Virus | Cell Line | EC50 (µM) | Reference Compound | EC50 (µM) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Thioxothiazolo[3,4-a]quinazoline (AD-51) | HCMV | - | 0.9 (FRA), 1.1 (PRA) | Ganciclovir | - |[25] | | Quinoxaline Derivative | HIV-1 | - | - | - | - |[23] | | Quinoxaline Derivative | Influenza A/WSN/33 (H1N1) | - | - | - | - |[23] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[28][29] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[29]
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoxaline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[29]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[29]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]
Protocol:
-
Compound Preparation: Prepare a stock solution of the quinoxaline derivative, typically in DMSO, and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[19][20]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]
In Vitro Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.[30][31][32]
Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6- or 12-well plates.
-
Virus Adsorption: Infect the cells with a known amount of virus for 1-2 hours to allow for viral attachment.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of the tetrahydroquinoxaline derivative.
-
Incubation: Incubate the plates until plaques (zones of cell death) are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.
Conclusion
The tetrahydroquinoxaline scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of potent biological activities. The anticancer properties of these compounds are particularly noteworthy, with multiple mechanisms of action identified, including the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, disruption of microtubule dynamics, and induction of apoptosis. Furthermore, the promising antimicrobial and antiviral activities of tetrahydroquinoxaline derivatives highlight their potential as lead compounds for the development of new anti-infective agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the further exploration and optimization of the therapeutic potential of the tetrahydroquinoxaline scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 4-(N-Cycloamino)phenylquinazolines as a Novel Class of Tubulin-Polymerization Inhibitors Targeting the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. elar.urfu.ru [elar.urfu.ru]
- 24. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thioxothiazolo[3,4-a]quinazoline derivatives inhibit the human cytomegalovirus alkaline nuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bisbenzylisoquinoline alkaloids inhibit influenza virus replication by disrupting endosomal acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [Recent advances in antiviral drugs--antiviral agents to HCMV, HHV-6, and HHV-7] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. texaschildrens.org [texaschildrens.org]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
- 32. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5,6,7,8-Tetrahydroquinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.33 | s | H-2, H-3 |
| 2.92 | t | H-5, H-8 |
| 1.91 | m | H-6, H-7 |
Solvent: CDCl₃, Reference: TMS
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 149.8 | C-2, C-3 |
| 143.4 | C-4a, C-8a |
| 29.1 | C-5, C-8 |
| 22.5 | C-6, C-7 |
Solvent: CDCl₃
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 2930 | C-H stretch (aliphatic) |
| 1490 | C=N stretch |
| 1445 | C-H bend (aliphatic) |
| 1150 | C-N stretch |
Technique: Attenuated Total Reflectance (ATR)
Table 4: Mass Spectrometry (Electron Ionization) Data[1][2][3]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 134 | 100 | [M]⁺ |
| 133 | 80 | [M-H]⁺ |
| 106 | 60 | [M-C₂H₄]⁺ |
| 79 | 40 | [C₅H₅N]⁺ |
| 52 | 20 | [C₃H₄N]⁺ |
Ionization Energy: 70 eV
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.
¹H NMR Spectroscopy: Proton NMR spectra were recorded on a Bruker AVANCE-400 spectrometer operating at 400 MHz. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1 second.
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Proton decoupling was employed to simplify the spectrum. A larger number of scans and a longer relaxation delay were used to account for the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)[1][2][3]
The mass spectrum was acquired on a gas chromatograph coupled to a mass spectrometer (GC-MS) system. The sample was introduced into the GC, which was equipped with a capillary column (e.g., HP-5MS). The GC oven temperature was programmed to ensure good separation. The separated compound was then introduced into the electron ionization (EI) source of the mass spectrometer. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500 amu.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
The Genesis of a Scaffold: Unraveling the Discovery and Synthesis of 5,6,7,8-Tetrahydroquinoxaline
An in-depth exploration of the historical origins and evolution of synthetic methodologies for a pivotal heterocyclic compound in modern drug discovery.
Introduction
5,6,7,8-Tetrahydroquinoxaline, a heterocyclic compound featuring a pyrazine (B50134) ring fused to a cyclohexane (B81311) ring, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have positioned it as a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide delves into the historical discovery and the evolution of the synthesis of this important molecule, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the foundational reactions, detail key experimental protocols, and present a logical progression of its synthetic development.
The Dawn of Quinoxaline (B1680401) Chemistry: A Historical Perspective
The journey into the world of quinoxalines began in 1884, a landmark year for heterocyclic chemistry. German chemists Wilhelm Körner and Carl Hinsberg reported the first synthesis of a quinoxaline derivative. Their pioneering work established the fundamental reaction for constructing the quinoxaline core: the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This straightforward and robust method, now famously known as the Hinsberg quinoxaline synthesis, remains a cornerstone of heterocyclic synthesis to this day.
While the initial focus was on aromatic quinoxalines, the exploration of their saturated analogues, such as this compound, followed as chemists began to investigate the impact of saturation on the chemical and biological properties of these bicyclic systems. The synthesis of this compound is a direct extension of the Hinsberg reaction, employing an alicyclic diamine instead of an aromatic one.
The Foundational Synthesis: Condensation of 1,2-Diaminocyclohexane and Glyoxal (B1671930)
The first synthesis of this compound is logically attributed to the acid-catalyzed condensation of trans-1,2-diaminocyclohexane with glyoxal. This reaction follows the well-established mechanism of the Hinsberg synthesis, involving the formation of a dihydropyrazine (B8608421) intermediate which then tautomerizes to the more stable tetrahydroquinoxaline.
Reaction Mechanism and Workflow
The synthesis proceeds through a well-defined pathway that can be visualized as follows:
Figure 1: Conceptual workflow of the Hinsberg synthesis of this compound.
Key Experimental Protocols
While the seminal publication detailing the very first synthesis remains elusive in readily available literature, a generalized and representative experimental protocol based on the fundamental Hinsberg condensation is provided below. This protocol is a composite of standard procedures for similar reactions.
Materials:
-
trans-1,2-Diaminocyclohexane
-
Glyoxal (40% aqueous solution)
-
Acetic Acid (catalyst)
-
Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate (B86663)
-
Celite
Procedure:
-
A solution of trans-1,2-diaminocyclohexane (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
A catalytic amount of acetic acid is added to the solution.
-
An aqueous solution of glyoxal (1 equivalent) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The resulting residue is taken up in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of Celite, and the solvent is evaporated to yield the crude product.
-
Purification of the crude this compound is typically achieved by vacuum distillation or column chromatography on silica (B1680970) gel.
Quantitative Data from Synthetic Methods
The efficiency of the synthesis of this compound can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes representative quantitative data from various synthetic approaches, including the classical Hinsberg condensation and more modern variations.
| Method | Diamine Reactant | Dicarbonyl Reactant | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Classical Hinsberg | trans-1,2-Diaminocyclohexane | Glyoxal | Acetic Acid / Ethanol | 2-4 | Reflux | 60-75 | General Procedure |
| Microwave-Assisted | o-Phenylenediamine | Glyoxal | None / Neat | 0.017 (1 min) | - | High | [1] |
| Bi-catalyzed Oxidative Coupling | ene-1,2-diamines | Epoxides | Bi (5 mol%) / DMSO | - | - | - | [2] |
Note: Data for microwave-assisted and Bi-catalyzed methods are for the synthesis of quinoxalines in general and are included for comparative purposes, as specific data for the tetrahydro- derivative were not available in the cited literature.
Evolution of Synthetic Strategies
Since its initial discovery, the synthesis of quinoxaline and its derivatives has undergone significant evolution. While the Hinsberg condensation remains a reliable and widely used method, modern organic synthesis has introduced several innovations to improve efficiency, yield, and environmental friendliness.
Catalytic Enhancements
The use of various catalysts has been a major area of advancement. Lewis acids, Brønsted acids, and even metal nanoparticles have been employed to accelerate the condensation reaction and enable milder reaction conditions. For instance, catalysts like copper sulfate have been shown to be effective in promoting the one-pot synthesis of quinoxaline derivatives at room temperature.[2]
Green Chemistry Approaches
In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign synthetic routes. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often proceeding without a solvent.[1]
Conclusion
The discovery and synthesis of this compound are deeply rooted in the foundational work on quinoxaline chemistry by Hinsberg in the late 19th century. The classical condensation of 1,2-diaminocyclohexane with glyoxal continues to be a fundamental and instructive method for its preparation. Over the decades, the evolution of synthetic organic chemistry has brought forth a range of improved methodologies, offering higher yields, shorter reaction times, and more sustainable practices. For researchers and professionals in drug development, a thorough understanding of this historical and synthetic landscape is invaluable for the rational design and efficient synthesis of novel this compound-based molecules with therapeutic potential. The versatility of this scaffold, combined with an ever-expanding toolkit of synthetic methods, ensures its continued prominence in the quest for new medicines and materials.
References
An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinoxaline and its Analogs for Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of this compound and its analogs, with a focus on their applications in drug discovery and development.
Core Synthesis Strategies
The synthesis of the this compound core and its derivatives primarily relies on the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. A common and effective method involves the reaction of cyclohexane-1,2-diamine with glyoxal (B1671930) or other α-dicarbonyl compounds. This approach allows for the introduction of various substituents on the pyrazine (B50134) ring, enabling the exploration of structure-activity relationships.
More advanced synthetic strategies, such as iridium-catalyzed asymmetric hydrogenation, have been developed to produce chiral tetrahydroquinoxaline derivatives with high enantioselectivity. These methods are crucial for the synthesis of stereospecific drug candidates.
Pharmacological Significance and Therapeutic Applications
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
A significant area of research has focused on the development of this compound analogs as potent anticancer agents. These compounds often exert their effects by targeting fundamental cellular processes, such as microtubule dynamics.
Colchicine (B1669291) Binding Site Inhibitors: Several this compound sulfonamide derivatives have been identified as inhibitors of tubulin polymerization by binding to the colchicine site.[1] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Retinoic Acid Receptor (RAR) Agonists: Certain analogs have been designed as agonists of the retinoic acid receptor alpha (RARα). RARs are nuclear receptors that play a crucial role in cell differentiation. Agonism of RARα can induce the differentiation of cancer cells, thereby inhibiting their proliferation.
The table below summarizes the in vitro anticancer activity of selected this compound and tetrahydroquinoline analogs against various cancer cell lines.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 19b | 4-(4-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | HCT-116 (Colon) | 13.49 ± 0.20 | [2] |
| A-549 (Lung) | 15.69 ± 2.56 | [2] | ||
| 19c | 4-(4-chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | HCT-116 (Colon) | 12.96 ± 2.68 | [2] |
| A-549 (Lung) | 28.44 ± 0.56 | [2] | ||
| 20a | N-(3-chlorophenyl)-2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-8-carboxamide | HCT-116 (Colon) | 13.11 ± 1.55 | [2] |
| A-549 (Lung) | 21.79 ± 0.22 | [2] | ||
| 20d | N-(3-fluorophenyl)-2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-8-carboxamide | HCT-116 (Colon) | 12.04 ± 0.57 | [2] |
| A-549 (Lung) | 12.55 ± 0.54 | [2] | ||
| Compound 5 | Quinoxaline derivative with ester and amide groups | HeLa (Cervical) | 0.126 | [3] |
| SMMC-7721 (Hepatoma) | 0.071 | [3] | ||
| K562 (Leukemia) | 0.164 | [3] | ||
| Compound 8 | Benzoxazole derivative of quinoxaline | MGC-803 (Gastric) | 1.49 ± 0.18 | [3] |
| HepG2 (Liver) | 5.27 ± 0.72 | [3] | ||
| A549 (Lung) | 6.91 ± 0.84 | [3] | ||
| HeLa (Cervical) | 6.38 ± 0.81 | [3] | ||
| T-24 (Bladder) | 4.49 ± 0.65 | [3] | ||
| Compound 18 | Sulfono-hydrazide derivative of quinoxaline | MCF-7 (Breast) | 22.11 ± 13.3 | [3] |
Neurological and Inflammatory Disorders
The this compound scaffold is also being explored for its potential in treating neurological and inflammatory conditions. Certain derivatives have shown activity as antagonists of the C5a receptor, a key player in the inflammatory cascade. By blocking this receptor, these compounds can mitigate inflammatory responses, suggesting their utility in a range of inflammatory diseases.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound analogs.
General Synthesis of 2-Substituted-4-aryl-5,6,7,8-tetrahydroquinolines
A mixture of a substituted 2-chloro-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (0.1 mmol) and an appropriate amine or thiol (0.1 mmol) in a suitable solvent such as ethanol (B145695) or DMF is refluxed for a specified period (typically 4-8 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the desired product.
Detailed synthesis for a specific derivative (Compound 6 to 7): A mixture of 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (0.1 mmol, 0.3 g) with an excess of hydrazine (B178648) hydrate (B1144303) (NH₂–NH₂·H₂O, 25 mL) in n-butanol (20 mL) was refluxed for 4 hours.[4] The product was then filtered off, washed, dried, and crystallized from EtOH to give the yellow compound 7.[4]
In Vitro Anticancer Activity: MTT Assay
The cytotoxicity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.
-
Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.
-
Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a plate reader. The IC50 value for the inhibition of tubulin polymerization is then determined.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and signaling pathways.
Colchicine Binding Site Inhibition and Microtubule Disruption
Caption: Mechanism of action for colchicine binding site inhibitors.
Retinoic Acid Receptor (RAR) Agonism
Caption: Retinoic acid receptor (RAR) signaling pathway activation.
Experimental and Screening Workflows
A systematic approach is essential for the discovery and development of novel this compound-based drug candidates.
Caption: Workflow for anticancer drug screening.
Conclusion
The this compound core represents a highly valuable scaffold in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and neurology. Further exploration of the chemical space around this privileged structure, guided by detailed structure-activity relationship studies and a deeper understanding of its molecular targets, holds great promise for the discovery of next-generation medicines.
References
5,6,7,8-Tetrahydroquinoxaline: A Technical Guide to Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Dated: December 22, 2025
This document provides a comprehensive overview of the available safety, toxicity, and handling information for 5,6,7,8-Tetrahydroquinoxaline (CAS No. 34413-35-9). The information herein is intended to guide researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory or industrial setting.
Chemical and Physical Properties
This compound, also known as nutty quinoxaline (B1680401) or cyclohexapyrazine, is a synthetic flavoring and fragrance ingredient.[1][2] It is characterized by a nutty, roasted, and musty odor.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 34413-35-9 | [1] |
| FEMA Number | 3321 | [1] |
| Molecular Formula | C₈H₁₀N₂ | [1] |
| Molecular Weight | 134.18 g/mol | [1] |
| Appearance | Colorless to amber liquid | [1] |
| Boiling Point | 85 °C at 3 mmHg | [2] |
| Density | 1.061 g/mL at 25 °C | [2] |
| Flash Point | 91 - 92 °C (closed cup) | [2][3] |
| Refractive Index | 1.542 - 1.546 at 20°C | [1][2] |
| Solubility | Slightly soluble in water; soluble in alcohol. |
Hazard Identification and GHS Classification
This compound is classified as a combustible liquid.[3] The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] The GHS classification is summarized in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |
| Flammable Liquids | Category 4 | H227: Combustible liquid | [3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | [2][3][4] |
Signal Word: Warning[2]
Toxicological Profile
Acute Toxicity
No specific oral (LD50), dermal (LD50), or inhalation (LC50) toxicity data for this compound were identified in the reviewed literature.
Genotoxicity
A fragrance ingredient safety assessment by the Research Institute for Fragrance Materials (RIFM) has evaluated the genotoxic potential of this compound.[5]
-
BlueScreen™ Assay: The compound was found to be positive for both cytotoxicity and genotoxicity in the BlueScreen™ HC assay without metabolic activation.[5] However, it was negative for both cytotoxicity and genotoxicity with the inclusion of a metabolic activation system (S9).[5]
-
In Vitro Micronucleus Test: this compound was considered to be non-clastogenic in an in vitro micronucleus test conducted in accordance with OECD Test Guideline 487.[5]
Based on the available data, the RIFM expert panel concluded that this compound does not present a concern for genotoxicity.[5]
Repeated Dose Toxicity
There is insufficient data from repeated dose toxicity studies for this compound.[5] However, the total systemic exposure to the compound at current use levels is below the Threshold of Toxicological Concern (TTC) for a Cramer Class III material, which is used for substances with a low expected systemic toxicity.[5]
Reproductive and Developmental Toxicity
No specific reproductive or developmental toxicity data for this compound are available.[5] Similar to the repeated dose toxicity assessment, the systemic exposure is below the TTC for a Cramer Class III material for this endpoint.[5]
Carcinogenicity
No carcinogenicity studies specifically on this compound were found. For the broader class of pyrazine (B50134) derivatives, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that they do not raise a safety concern at current levels of intake when used as flavoring agents.[6]
Handling and Storage
Proper handling and storage procedures are crucial to ensure safety when working with this compound.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this substance:[3]
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat or other protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.
Safe Handling Practices
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]
-
Avoid breathing vapor or mist.[3]
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
-
Use only outdoors or in a well-ventilated area.[3]
Storage Conditions
Store in a cool, dark, and well-ventilated place.[1][3] Keep containers tightly sealed.[1]
Experimental Protocols
Detailed proprietary experimental protocols for the specific studies on this compound are not publicly available. However, the methodologies generally follow standardized guidelines.
BlueScreen™ HC Genotoxicity Assay
The BlueScreen™ HC assay is a high-throughput, in vitro method that uses a human-derived p53-competent TK6 cell line to detect genotoxicity.[4] The assay measures the induction of the GADD45a gene, which is involved in the cellular response to DNA damage.[7] An increase in the expression of a reporter gene (luciferase) linked to the GADD45a promoter indicates a genotoxic effect. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect substances that become genotoxic after metabolism.[7]
References
- 1. This compound | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. JECFA Evaluations-5,6,7,8-TETRAHYDROQUINOXALINE- [inchem.org]
- 4. 5,6,7,8-四氢喹喔啉 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. WHO | JECFA [apps.who.int]
- 6. unece.org [unece.org]
- 7. nutty quinoxaline, 34413-35-9 [thegoodscentscompany.com]
Solubility of 5,6,7,8-Tetrahydroquinoxaline in organic solvents
An In-depth Technical Guide to the Solubility of 5,6,7,8-Tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 34413-35-9), also known as cyclohexapyrazine, is a heterocyclic aromatic compound with a molecular formula of C₈H₁₀N₂.[1][2] It is recognized for its unique structural properties, which make it a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive molecules.[3] Researchers have explored its potential in developing pharmaceuticals for neurological disorders and as an anti-inflammatory agent.[3] Beyond its pharmaceutical applications, it is also utilized in the development of advanced materials like organic semiconductors and sensors and is used as a flavoring agent in the food industry.[1][3]
Understanding the solubility of this compound is critical for its application in drug discovery, formulation development, and material science. Solubility directly impacts bioavailability, reaction kinetics, and the overall efficacy of screening and synthesis protocols. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a relevant experimental workflow.
Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some estimated aqueous solubility values have been reported. The following table summarizes the available information.
| Solvent | Formula | Type | Solubility | Temperature (°C) | Notes |
| Water | H₂O | Aqueous | Slightly Soluble[1][4] | 25 | Estimated value: 2091 mg/L[4]. A predicted value is 42.6 g/L[5]. |
| Ethanol | C₂H₅OH | Organic (Polar Protic) | Soluble[1][4] | Not Specified | Widely used as a solvent for synthesis of quinoxaline (B1680401) derivatives[6][7]. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Organic (Polar Aprotic) | Soluble[1] | Not Specified | DMSO is a strong, polar, water-miscible organic solvent[8]. |
| Propylene Glycol | C₃H₈O₂ | Organic (Polar Protic) | Soluble[1] | Not Specified | --- |
| Vegetable Oils | N/A | Organic (Non-polar) | Soluble[1] | Not Specified | --- |
Experimental Protocols for Solubility Determination
For researchers needing precise quantitative solubility data, standardized experimental protocols are essential. The "shake-flask" method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]
Equilibrium Solubility Determination via Shake-Flask Method
This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[10]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.
-
Sampling: Carefully withdraw a precise aliquot from the clear supernatant. To remove any remaining micro-particulates, immediately filter the sample using a syringe filter compatible with the solvent.
-
Dilution: Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or GC-MS.[9]
-
Calculation: Calculate the solubility by taking the dilution factor into account, typically expressed in units of mg/mL, g/L, or mol/L. The experiment should be repeated at least three times to ensure reproducibility.
Visualization: Workflow for Synthesis and Screening
In drug development, this compound can serve as a core scaffold for creating a library of derivative compounds. The following diagram illustrates a typical workflow from synthesis to preliminary biological screening, highlighting the importance of solubility assessment. This process is common for developing novel quinoxaline-based therapeutic agents.[3][6][11]
Caption: Workflow for Synthesis and Screening of Quinoxaline Derivatives.
References
- 1. This compound | C8H10N2 | CID 36822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nutty quinoxaline, 34413-35-9 [thegoodscentscompany.com]
- 5. Showing Compound this compound (FDB011159) - FooDB [foodb.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gchemglobal.com [gchemglobal.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Reactivity of the Tetrahydroquinoxaline Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoxaline (B1293668) (THQ) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its presence in a variety of biologically active molecules, including inhibitors of cholesteryl ester transfer protein (CETP) and non-nucleoside HIV-1 reverse transcriptase inhibitors, underscores the importance of understanding its chemical reactivity.[1][2] This technical guide provides a comprehensive overview of the key chemical transformations of the tetrahydroquinoxaline ring, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Synthesis of the Tetrahydroquinoxaline Core
The construction of the tetrahydroquinoxaline ring system is a cornerstone of its chemistry. While numerous methods exist, asymmetric hydrogenation of quinoxalines and Pictet-Spengler type reactions are among the most robust and widely employed strategies.
Asymmetric Hydrogenation of Quinoxalines
The catalytic asymmetric hydrogenation of quinoxalines is a highly efficient method for producing chiral tetrahydroquinoxalines, often with excellent enantioselectivity. Various noble metal catalysts, including rhodium and iridium-based systems, have been successfully utilized.[1][3]
Quantitative Data for Asymmetric Hydrogenation:
| Catalyst System | Substrate | Solvent | Yield (%) | ee (%) | Reference |
| [Rh(cod)Cl]₂ / (R, R)-L1 | 2-Methylquinoxaline hydrochloride | DCM | up to 98 | up to 99 | [1] |
| [Ir(cod)Cl]₂ / L6 | 2-Phenylquinoxaline | Toluene/Dioxane | up to 93 | up to 98 (R) | [3][4][5] |
| [Ir(cod)Cl]₂ / L6 | 2-Phenylquinoxaline | EtOH | up to 83 | up to 93 (S) | [3][4][5] |
| Rh-thiourea complex | Various quinoxalines | DCM | up to 98 | up to 99 | [1][2] |
Experimental Protocol: Rh-Thiourea Catalyzed Asymmetric Hydrogenation [1][6]
-
Catalyst Preparation: In a glovebox, a solution of [Rh(cod)Cl]₂ (0.5 mol%) and the chiral thiourea (B124793) diphosphine ligand (1 mol%) in dry, degassed DCM is stirred for 30 minutes.
-
Reaction Setup: To a solution of the quinoxaline (B1680401) substrate (0.25 mmol) in dry, degassed DCM (4 mL), the prepared catalyst solution is added.
-
Hydrogenation: The reaction mixture is transferred to an autoclave, which is then purged with hydrogen gas three times. The reaction is stirred under 1 MPa of H₂ pressure at room temperature for the specified time (typically 18-24 hours).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydroquinoxaline product.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Pictet-Spengler Reaction
The Pictet-Spengler reaction offers a versatile method for the synthesis of the tetrahydroquinoxaline core through the condensation of an N-substituted o-phenylenediamine (B120857) with an aldehyde or ketone, followed by cyclization. This reaction is typically acid-catalyzed.
Experimental Workflow: Pictet-Spengler Synthesis of Tetrahydroquinoxalines
References
- 1. name-reaction.com [name-reaction.com]
- 2. Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot - PMC [pmc.ncbi.nlm.nih.gov]
- 3. organicreactions.org [organicreactions.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. research.rug.nl [research.rug.nl]
Methodological & Application
Application Notes and Protocols: Synthesis of Tetrahydroquinoxalines from Quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline (B1680401) and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The reduction of the quinoxaline scaffold to its tetrahydro derivatives can lead to compounds with altered physicochemical properties and biological targets. The hydrogenation of quinoxaline can theoretically yield two different isomers: 1,2,3,4-tetrahydroquinoxaline (B1293668), where the pyrazine (B50134) ring is reduced, and 5,6,7,8-tetrahydroquinoxaline, where the benzene (B151609) ring is reduced.
The vast majority of reported synthetic protocols for the reduction of quinoxaline lead to the formation of 1,2,3,4-tetrahydroquinoxaline . The synthesis of this compound directly from quinoxaline is not a commonly reported transformation and typically requires more specialized, multi-step synthetic routes that are beyond the scope of a direct reduction.
This document provides detailed protocols for the synthesis of 1,2,3,4-tetrahydroquinoxaline from quinoxaline via three distinct and effective methods: Catalytic Hydrogenation, Electrocatalytic Hydrogenation, and Metal-Free Transfer Hydrogenation.
Data Summary
The following table summarizes the quantitative data for the different methods used in the synthesis of 1,2,3,4-tetrahydroquinoxaline from quinoxaline.
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Catalytic Hydrogenation | 5% Rhodium on Alumina (B75360) | H₂ gas | 100% Ethanol | Not specified | - | - | - | 62.0 | [1] |
| Electrocatalytic Hydrogenation | CoO/NF | Water | 1.0 M KOH (aqueous) | Ambient | 2 h | 99.84 | 98.73 | - | [2][3][4] |
| Metal-Free Transfer Hydrogenation | Tetrabutylammonium Bromide (Bu₄NBr) | Pinacolborane (HBpin) | THF | 60 °C | 12-114 h | - | - | 88-93 | [5][6] |
Experimental Workflow
Caption: General experimental workflow for the synthesis of 1,2,3,4-tetrahydroquinoxaline.
Experimental Protocols
Method 1: Catalytic Hydrogenation using Rhodium on Alumina
This protocol describes the synthesis of 1,2,3,4-tetrahydroquinoxaline via catalytic hydrogenation using a rhodium-based catalyst.
Materials:
-
Quinoxaline
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst
-
100% Ethanol
-
Hydrogen gas (H₂)
-
Autoclave or a suitable hydrogenation apparatus
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable autoclave, dissolve freshly sublimed quinoxaline (e.g., 1.24 g, 9.51 mmol) in 100% ethanol.[1]
-
Carefully add the 5% rhodium on alumina catalyst (e.g., 198 mg) to the solution.[1]
-
Seal the autoclave and purge it with hydrogen gas several times to remove any air.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 1,2,3,4-tetrahydroquinoxaline can be further purified by recrystallization or column chromatography. The reported yield for this method is 62.0%.[1]
Method 2: Electrocatalytic Hydrogenation (ECH) using a CoO/NF Catalyst
This protocol details a green and efficient method for the synthesis of 1,2,3,4-tetrahydroquinoxaline using electrocatalytic hydrogenation, where water serves as the hydrogen source.[2][3][4]
Materials:
-
Quinoxaline
-
Potassium hydroxide (B78521) (KOH)
-
Deionized water
-
CoO/NF (Cobalt(II) oxide on Nickel Foam) as the working electrode
-
Platinum (Pt) electrode as the counter electrode
-
Hg/HgO electrode as the reference electrode
-
H-type electrolytic cell with a Nafion 117 membrane
-
Potentiostat
Procedure:
-
Prepare the electrolyte solution: 1.0 M KOH containing 15 mM quinoxaline in deionized water.[4]
-
Assemble the H-type electrolytic cell. Place the CoO/NF catalyst as the working electrode in the catholyte compartment and the Pt electrode as the counter electrode in the anolyte compartment. The two compartments are separated by a Nafion 117 membrane.[4]
-
Fill both compartments with the electrolyte solution (35 mL in each).[4]
-
Place the Hg/HgO reference electrode in the catholyte compartment.
-
Purge the electrolyte with argon for 1 hour before starting the electrolysis.[4]
-
Perform the electrolysis at a constant potential of -0.3 V (vs. RHE) at room temperature.[4]
-
Monitor the reaction progress by taking aliquots from the catholyte and analyzing them using techniques such as Gas Chromatography (GC) to determine the conversion of quinoxaline and the selectivity for 1,2,3,4-tetrahydroquinoxaline.
-
This method has been reported to achieve a quinoxaline conversion of 99.84% and a selectivity for 1,2,3,4-tetrahydroquinoxaline of 98.73%.[2][3][4]
-
Upon completion, the product can be isolated from the electrolyte by extraction with a suitable organic solvent.
Method 3: Metal-Free Transfer Hydrogenation
This protocol outlines a metal-free approach for the synthesis of 1,2,3,4-tetrahydroquinoxaline using a transfer hydrogenation strategy.[5][6]
Materials:
-
Quinoxaline (or its derivatives)
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Pinacolborane (HBpin)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (EtOAc) for chromatography
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), place 2-methylquinoxaline (B147225) (as a benchmark substrate, 0.2 mmol) and the catalyst, Bu₄NBr (0.02 mmol).[5]
-
Add anhydrous THF (2.0 mL) to the flask and stir the mixture.[5]
-
Add the hydrogen source, HBpin (1.0 mmol), to the reaction mixture.[5]
-
Heat the reaction mixture to 60 °C and stir.[5]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 114 hours depending on the specific quinoxaline substrate.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain the pure 1,2,3,4-tetrahydroquinoxaline derivative.[5]
-
This method has been shown to be effective for a variety of substituted quinoxalines, with yields ranging from moderate to excellent (e.g., 88-93%).[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. Electrocatalytic hydrogenation of quinoxaline using CoO/NF in organic molecular redox flow batteries - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Substituted Tetrahydroquinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted tetrahydroquinolines, a crucial scaffold in medicinal chemistry and drug discovery. The presented methods offer efficient and atom-economical routes to a diverse range of these heterocyclic compounds.
Introduction
Tetrahydroquinolines are privileged heterocyclic motifs found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Traditional multi-step syntheses of these compounds are often laborious and generate significant waste. One-pot methodologies, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, have emerged as a powerful strategy to streamline their synthesis, enhance efficiency, and reduce environmental impact. This document outlines several robust one-pot protocols for the synthesis of substituted tetrahydroquinolines, catering to various substitution patterns and stereochemical requirements.
I. Transition-Metal-Free, HFIP-Empowered Synthesis from Anilines and Propargylic Chlorides
This method provides a practical, transition-metal-free route to C4-aryl-substituted tetrahydroquinolines. The key to this approach is the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent, which activates the C-Cl bond of propargylic chlorides, facilitating C-N bond formation with anilines under acidic conditions. The resulting propargylated aniline (B41778) intermediate undergoes subsequent cyclization and reduction in the same pot to yield the desired product.[1][2]
Experimental Protocol
-
To a solution of the aniline (1.0 equiv.) in HFIP (0.2 M) is added the corresponding propargylic chloride (1.2 equiv.) and a Brønsted acid such as triflic acid (TfOH, 0.1 equiv.).
-
The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion of the cyclization, the reaction mixture is cooled to 0 °C.
-
A reducing agent, such as sodium borohydride (B1222165) (NaBH4, 3.0 equiv.), is added portion-wise.
-
The reaction is stirred for an additional 1-2 hours at room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted tetrahydroquinoline.
Quantitative Data Summary
| Entry | Aniline | Propargylic Chloride | Product | Yield (%) |
| 1 | N-Phenylaniline | 1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol | 4-(4-Fluorophenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline | 85 |
| 2 | N-Methylaniline | 1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol | 4-(4-Methoxyphenyl)-1-methyl-1,2,3,4-tetrahydroquinoline | 68 |
| 3 | 4-Methoxyaniline | 1,1-Diphenylprop-2-yn-1-ol | 6-Methoxy-1,4-diphenyl-1,2,3,4-tetrahydroquinoline | 75 |
Reaction Workflow
Caption: HFIP-Empowered One-Pot Synthesis Workflow.
II. Domino Synthesis via Reductive Cyclization of 2-Nitroarylketones
This domino, or cascade, reaction provides an efficient route to 2,4-disubstituted tetrahydroquinolines. The process is initiated by the reduction of a 2-nitroarylketone or aldehyde, which is followed by an intramolecular reductive amination sequence. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.[3]
Experimental Protocol
-
A solution of the 2-nitroarylketone or aldehyde (1.0 equiv.) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is prepared.
-
A catalytic amount of 5% or 10% Palladium on carbon (Pd/C) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at a specified pressure (e.g., 1-5 atm).
-
The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.
Quantitative Data Summary
| Entry | Starting Material | Product | Yield (%) | Diastereoselectivity (cis:trans) |
| 1 | 1-(2-Nitrophenyl)ethan-1-one | 2-Methyl-1,2,3,4-tetrahydroquinoline | 95 | - |
| 2 | 2-(2-Nitrophenyl)-1-phenylethan-1-one | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 93 | - |
| 3 | Methyl 2-(2-nitrobenzoyl)acetate | Methyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-2-carboxylate | 98 | >99:1 |
Reaction Mechanism
Caption: Domino Reductive Cyclization Mechanism.
III. Manganese-Catalyzed Synthesis via Borrowing Hydrogen Methodology
This atom-economical method utilizes a manganese(I) PN3 pincer complex to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols.[4][5] The "borrowing hydrogen" strategy involves the temporary removal of hydrogen from the secondary alcohol to form a ketone, which then reacts with the 2-aminobenzyl alcohol. The "borrowed" hydrogen is then returned in the final reduction step. A key advantage is the generation of water as the only byproduct.[4]
Experimental Protocol
-
In a glovebox, a reaction vial is charged with the 2-aminobenzyl alcohol (1.0 equiv.), the secondary alcohol (1.1 equiv.), a manganese(I) PN3 pincer complex catalyst (e.g., 2 mol%), and a combination of bases such as potassium hydride (KH) and potassium hydroxide (B78521) (KOH) in a suitable solvent like 1,2-dimethoxyethane (B42094) (DME).
-
The vial is sealed and heated at a specified temperature (e.g., 120 °C) for a set time (e.g., 24 hours).
-
The reaction progress is monitored by GC-MS or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a short pad of silica gel.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.
Quantitative Data Summary
| Entry | 2-Aminobenzyl Alcohol | Secondary Alcohol | Product | Yield (%) |
| 1 | (2-Aminophenyl)methanol | 1-Phenylethan-1-ol | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 85 |
| 2 | (2-Aminophenyl)methanol | Propan-2-ol | 2-Methyl-1,2,3,4-tetrahydroquinoline | 78 |
| 3 | (2-Amino-5-chlorophenyl)methanol | 1-(4-Chlorophenyl)ethan-1-ol | 6-Chloro-2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoline | 72 |
Catalytic Cycle
Caption: Manganese-Catalyzed Borrowing Hydrogen Cycle.
IV. Chemoenzymatic One-Pot Synthesis
This environmentally benign approach combines a biocatalytic oxidation step with a chemical cyclization reaction. A laccase/TEMPO system is employed for the mild oxidation of benzylic alcohols to their corresponding aldehydes. These in situ generated aldehydes then undergo a Pictet-Spengler reaction with an appropriate aminoethyl-substituted phenol (B47542) or aniline derivative to form the tetrahydroquinoline core.
Experimental Protocol
-
To a phosphate (B84403) buffer solution (e.g., 0.2 M, pH 7-8) are added the benzylic alcohol (1.0 equiv.), TEMPO (0.15 equiv.), and a laccase enzyme preparation.
-
The mixture is stirred in an oxygen atmosphere (e.g., balloon) at a controlled temperature (e.g., 37 °C) until the oxidation is complete (monitored by TLC or GC-MS).
-
The aminoethyl-substituted phenol or aniline derivative (e.g., tyramine, 1.2 equiv.) is then added directly to the reaction mixture.
-
The reaction is stirred at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).
-
After cooling, the product may precipitate and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent.
-
The crude product is purified by recrystallization or column chromatography.
Quantitative Data Summary
| Entry | Benzylic Alcohol | Amine Component | Product | Yield (%) |
| 1 | Benzyl alcohol | Tyramine | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6-ol | 87 |
| 2 | 4-Methoxybenzyl alcohol | Dopamine | 6,7-Dihydroxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | 82 |
| 3 | 2-Bromobenzyl alcohol | Tyramine | 1-(2-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline-6-ol | 74 |
Experimental Workflow
Caption: Chemoenzymatic One-Pot Synthesis Workflow.
Conclusion
The one-pot synthesis protocols detailed in this document offer versatile and efficient strategies for the preparation of substituted tetrahydroquinolines. These methods, ranging from transition-metal-free to biocatalytic approaches, provide researchers in drug discovery and organic synthesis with powerful tools to access this important class of compounds. The choice of a specific protocol will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials and catalysts. The provided experimental details and comparative data are intended to facilitate the implementation of these valuable synthetic methodologies in the laboratory.
References
- 1. Chiral gold phosphate catalyzed tandem hydroamination/asymmetric transfer hydrogenation enables access to chiral tetrahydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Gold Phosphate Catalyzed Tandem Hydroamination/Asymmetric Transfer Hydrogenation Enables Access to Chiral Tetrahydroquinolines [organic-chemistry.org]
- 3. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid [organic-chemistry.org]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 5. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5,6,7,8-Tetrahydroquinoxaline Derivatives in the Development of Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The 5,6,7,8-tetrahydroquinoxaline scaffold has emerged as a promising heterocyclic core for the design and development of novel microtubule inhibitors. These compounds have demonstrated significant potential as anticancer agents by targeting the colchicine (B1669291) binding site on β-tubulin, a critical component of the microtubule cytoskeleton. Disruption of microtubule dynamics by these agents leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis in cancer cells.
Mechanism of Action
Derivatives of this compound act as microtubule destabilizing agents. By binding to the colchicine site on β-tubulin, they inhibit the polymerization of α/β-tubulin heterodimers into microtubules. This interference with microtubule formation disrupts the mitotic spindle, a crucial structure for chromosome segregation during cell division. The activation of the spindle assembly checkpoint ultimately leads to a prolonged mitotic arrest and triggers the intrinsic apoptotic pathway. Molecular docking studies have confirmed that the tetrahydroquinoxaline moiety can fit into the interface of α and β tubulin, establishing key interactions that prevent the conformational changes required for polymerization.
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies on this compound sulfonamide derivatives have provided valuable insights for the optimization of these inhibitors. For instance, substitutions on the tetrahydroquinoxaline ring and the nature of the aryl sulfonamide group have been shown to significantly influence their antiproliferative activity. The presence of a methoxy (B1213986) group on the tetrahydroquinoxaline ring has been observed to enhance inhibitory activity. Further exploration of various substituents on the phenyl ring of the sulfonamide moiety is an active area of research to improve potency and selectivity.
Therapeutic Potential
The development of this compound-based microtubule inhibitors holds significant promise for cancer therapy. A key advantage of targeting the colchicine binding site is the potential to overcome multidrug resistance, a common challenge with other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. Furthermore, the synthetic accessibility of the this compound scaffold allows for extensive medicinal chemistry efforts to optimize their pharmacological properties, including potency, solubility, and metabolic stability. Continued research in this area may lead to the discovery of novel drug candidates with improved therapeutic indices for the treatment of a wide range of human cancers.
Data Presentation
The following tables summarize the biological activity of representative this compound derivatives and structurally related compounds as microtubule inhibitors.
Table 1: Antiproliferative Activity of Tetrahydroquinoxaline Sulfonamide Derivatives against HT-29 Human Colon Cancer Cells
| Compound ID | R¹ | R² | Inhibition (%) at 10 µM |
| I-6 | 2,4-dimethoxyphenyl | 6-methoxy | > 30 |
| I-7 | 2,4-dimethoxyphenyl | 6-methoxy | > 30 (Most Active) |
| I-17 | 3,4,5-trimethoxyphenyl | 6-methoxy | > 30 |
| I-19 | 4-chlorophenyl | 6-methoxy | > 30 |
| I-21 | 4-fluorophenyl | 6-methoxy | > 30 |
| I-23 | 4-methylphenyl | 6-methoxy | > 30 |
| I-26 | 4-methoxyphenyl | 7-methoxycarbonyl | > 30 |
Data adapted from a study on tetrahydroquinoxaline sulfonamide derivatives. The original study reported percentage inhibition at a single concentration.
Table 2: Biological Activity of Structurally Related 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Antiproliferative IC₅₀ (nM, MDA-MB-435 cells) | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| 4 | 9.0 | 1.1 |
| 5 | 38 | 0.49 |
| 7 | 34 | 0.49 |
| 8 | 53 | 0.98 |
| 10 | 88 | 2.3 |
Note: This data is for a structurally related scaffold and is provided for illustrative purposes of the potent activity that can be achieved with similar heterocyclic systems.
Experimental Protocols
Tubulin Polymerization Assay (Turbidity-Based)
This protocol outlines a method to assess the in vitro effect of this compound derivatives on tubulin polymerization by measuring changes in turbidity.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO)
-
96-well microplate, clear bottom
-
Temperature-controlled microplate reader
Procedure:
-
Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Keep the tubulin solution on ice to prevent spontaneous polymerization.
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
In a pre-chilled 96-well plate on ice, add 10 µL of 10x concentrated test compounds, positive control, or DMSO (vehicle control) to the respective wells.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting up and down.
-
-
Data Acquisition:
-
Immediately place the plate into the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD₃₄₀) versus time for each concentration of the test compound.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[3][4][5]
Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 24-48 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
Immunofluorescence Microscopy for Microtubule Visualization
This protocol provides a method to visualize the effects of this compound derivatives on the microtubule network in cancer cells.
Materials:
-
Cancer cell line
-
Sterile glass coverslips
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of the test compounds or DMSO for an appropriate duration (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with the chosen fixation solution for 10-15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS in the dark.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the microtubule network and nuclei in treated and control cells.
-
Visualizations
Caption: Signaling pathway of this compound microtubule inhibitors.
References
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Evaluation of 5,6,7,8-Tetrahydroquinoxaline Derivatives as C5a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement component 5a (C5a), a potent pro-inflammatory anaphylatoxin, exerts its effects primarily through the G protein-coupled C5a receptor (C5aR1, also known as CD88).[1][2] The C5a-C5aR1 axis is a critical mediator of innate immunity, but its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, and neurodegenerative disorders.[3][4] Consequently, the C5a receptor has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[4][5]
This document provides a comprehensive guide for the investigation of 5,6,7,8-tetrahydroquinoxaline derivatives as a potential new class of C5a receptor antagonists. While publicly available literature specifically detailing the C5aR antagonist activity of this compound derivatives is limited, this guide outlines the essential background, experimental protocols, and data presentation strategies necessary to synthesize and evaluate these compounds. The protocols provided are based on established methodologies for the characterization of C5a receptor antagonists.
C5a Receptor Signaling Pathway
Activation of the C5aR1 by its ligand C5a initiates a cascade of intracellular signaling events. C5aR1 is a canonical G protein-coupled receptor (GPCR) that primarily signals through Gαi proteins.[6][7] This leads to the activation of downstream effector pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/mitogen-activated protein kinase (MAPK) pathways, which regulate crucial cellular functions such as cell growth, motility, metabolism, survival, and the production of cytokines.[1][6] Furthermore, C5aR1 signaling can lead to the mobilization of intracellular calcium and the activation of transcription factors like NF-κB.[1][2]
Caption: C5a Receptor Signaling Pathway.
Experimental Workflow for Screening and Characterization
A systematic approach is crucial for the efficient evaluation of novel this compound derivatives as C5a receptor antagonists. The following workflow outlines the key stages from initial screening to in vivo validation.
References
- 1. CA2946130A1 - Quinoxaline compounds and uses thereof - Google Patents [patents.google.com]
- 2. Discovery and SAR Study of Quinoxaline-Arylfuran Derivatives as a New Class of Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. US10532982B2 - Processes and intermediates in the preparation of C5aR antagonists - Google Patents [patents.google.com]
- 6. WO2019141808A1 - C5a receptor modulators - Google Patents [patents.google.com]
- 7. Quinoxaline derivatives as new inhibitors of coxsackievirus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of 5,6,7,8-Tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 5,6,7,8-Tetrahydroquinoxaline using High-Performance Liquid Chromatography (HPLC). The provided protocols are based on established methods for analogous quinoxaline (B1680401) derivatives and serve as a robust starting point for method development and optimization.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity of this compound is crucial for accurate biological testing and reliable material characterization. HPLC is a powerful technique for the purification of such organic molecules. This guide outlines a preparative reverse-phase HPLC protocol and discusses key considerations for successful purification.
Data Presentation: HPLC Method Comparison
The selection of an appropriate HPLC method is critical for achieving optimal separation. Below is a summary of potential starting conditions for the purification of this compound based on methods for similar compounds.[1][2][3][4]
| Parameter | Method 1: Reverse-Phase (General) | Method 2: Reverse-Phase (MS-Compatible) | Method 3: Normal-Phase |
| Stationary Phase | C18 or Newcrom R1 | C18 or C8 | Silica (B1680970), Alumina, or Cyano |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water | Heptane or Hexane |
| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile or Methanol (B129727) | Ethyl Acetate or Isopropanol |
| Gradient | Gradient elution (e.g., 10-90% B) | Gradient elution (e.g., 10-90% B) | Isocratic or gradient elution |
| Modifier | N/A | N/A | 0.1-1% Triethylamine (B128534) (to reduce peak tailing) |
| Detection | UV (e.g., 254 nm) | UV and/or Mass Spectrometry (MS) | UV (e.g., 254 nm) |
| Advantages | Robust, reproducible, wide column availability.[4] | Compatible with MS detection for fraction analysis.[1] | Can offer different selectivity compared to reverse-phase. |
| Disadvantages | Potential for peak tailing due to basic nitrogen. | Formic acid may be less effective at masking silanol (B1196071) interactions than phosphoric acid. | More sensitive to water content in the mobile phase; potential for compound instability on acidic silica gel.[5] |
Experimental Protocol: Preparative Reverse-Phase HPLC
This protocol details a general method for the preparative purification of this compound using a reverse-phase C18 column.
1. Instrumentation and Materials
-
HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, fraction collector, and a UV-Vis detector.
-
Column: A preparative C18 reverse-phase column (e.g., 20 mm x 250 mm, 5-10 µm particle size). The choice of column dimensions will depend on the amount of material to be purified.[6]
-
Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Additives: Formic acid or phosphoric acid (for acidic mobile phase) or triethylamine (for basic mobile phase).
-
Sample: Crude this compound dissolved in a suitable solvent (e.g., mobile phase or a stronger solvent like DMSO, followed by dilution).
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water. Degas the solution by sonication or vacuum filtration.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution.
3. Sample Preparation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water, or DMSO).
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[7]
4. Chromatographic Conditions
-
Flow Rate: 10-20 mL/min (adjust based on column diameter).
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or determine the optimal wavelength by UV-Vis scan).
-
Injection Volume: This will depend on the sample concentration and the column loading capacity. Start with a small analytical injection to determine the retention time and peak shape before scaling up.
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 31.0 | 90 | 10 |
| 35.0 | 90 | 10 |
5. Purification and Fraction Collection
-
Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 5-10 column volumes.
-
Inject the filtered sample onto the column.
-
Start the gradient program and monitor the chromatogram.
-
Collect fractions corresponding to the main peak of this compound.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent using a rotary evaporator.
6. Troubleshooting
-
Peak Tailing: The basic nitrogen in the quinoxaline ring can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.[8] Using a modern, end-capped C18 column or adding a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase can mitigate this issue.
-
Poor Separation: If the compound co-elutes with impurities, optimize the mobile phase composition and gradient slope.[5] Experimenting with a different organic modifier (e.g., methanol instead of acetonitrile) can also alter selectivity.
-
Low Recovery: Ensure the compound is fully soluble in the injection solvent and mobile phase.[5] Adsorption to the column can be an issue; flushing the column with a strong solvent may be necessary.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC purification protocol for this compound.
Caption: Workflow for the HPLC purification of this compound.
References
- 1. Separation of 5,6,7,8-Tetrahydroquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical vs. Preparative HPLC: Understanding Key Differences [hplcvials.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR Characterization of 5,6,7,8-Tetrahydroquinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 5,6,7,8-tetrahydroquinoxaline and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are crucial for understanding structure-activity relationships and for the development of new therapeutic agents.
Introduction to NMR Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, including this compound derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously determine the chemical structure, stereochemistry, and conformation of these compounds. The primary nuclei of interest for these derivatives are ¹H and ¹³C.
This document outlines detailed protocols for the most common and informative NMR experiments used in the characterization of this class of compounds:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms and their chemical environment.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds, providing crucial information for assembling the carbon skeleton.
Quantitative NMR Data
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the parent this compound and two representative derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Data for this compound and Derivatives in CDCl₃
| Position | This compound | 2-Phenyl-5,6,7,8-tetrahydroquinoxaline | 2,3-Dimethyl-5,6,7,8-tetrahydroquinoxaline |
| H-2 | 8.25 (s) | 8.80 (s) | - |
| H-3 | 8.25 (s) | 7.95-7.85 (m) | - |
| H-5 | 2.95 (t, J = 5.9 Hz) | 3.05 (t, J = 6.0 Hz) | 2.85 (t, J = 5.8 Hz) |
| H-6 | 1.90 (m) | 1.95 (m) | 1.85 (m) |
| H-7 | 1.90 (m) | 1.95 (m) | 1.85 (m) |
| H-8 | 2.95 (t, J = 5.9 Hz) | 3.05 (t, J = 6.0 Hz) | 2.85 (t, J = 5.8 Hz) |
| Phenyl-H | - | 7.50-7.30 (m) | - |
| Methyl-H | - | - | 2.45 (s) |
Table 2: ¹³C NMR Data for this compound and Derivatives in CDCl₃
| Position | This compound | 2-Phenyl-5,6,7,8-tetrahydroquinoxaline | 2,3-Dimethyl-5,6,7,8-tetrahydroquinoxaline |
| C-2 | 143.5 | 151.0 | 150.5 |
| C-3 | 143.5 | 142.0 | 150.5 |
| C-4a | 149.0 | 148.5 | 147.0 |
| C-5 | 28.5 | 29.0 | 28.0 |
| C-6 | 22.5 | 22.8 | 22.0 |
| C-7 | 22.5 | 22.8 | 22.0 |
| C-8 | 28.5 | 29.0 | 28.0 |
| C-8a | 149.0 | 148.5 | 147.0 |
| Phenyl-C | - | 137.0 (ipso), 129.5, 128.8, 127.5 | - |
| Methyl-C | - | - | 20.5 |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Amount:
-
For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
For ¹³C NMR and 2D NMR, a more concentrated sample of 10-20 mg in 0.6-0.7 mL of solvent is recommended.
-
-
Solvent Selection:
-
Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or acetone-d₆ ((CD₃)₂CO) can be used depending on the solubility of the derivative.
-
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent and gently agitate to dissolve the sample completely.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
¹H NMR Spectroscopy Protocol
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum correctly.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak or TMS (0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy Protocol
-
Instrument Setup:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width (SW): Typically 200-240 ppm, centered around 100 ppm.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on concentration).
-
Relaxation Delay (D1): 2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
COSY Spectroscopy Protocol
-
Instrument Setup:
-
Use a well-shimmed, moderately concentrated sample.
-
-
Acquisition Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf).
-
Spectral Width (SW): Set the spectral width in both dimensions to encompass all proton signals, identical to the ¹H NMR spectrum.
-
Number of Increments (in F1): 256 or 512 increments are common.
-
Number of Scans (NS): 2 to 8 scans per increment.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum in both dimensions.
-
Perform baseline correction.
-
Symmetrize the spectrum if necessary.
-
HSQC Spectroscopy Protocol
-
Instrument Setup:
-
Use a concentrated sample for better signal-to-noise.
-
-
Acquisition Parameters:
-
Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): Set to cover the expected range of carbon chemical shifts (e.g., 160-180 ppm).
-
Number of Increments (in F1): 128 to 256 increments.
-
Number of Scans (NS): 4 to 16 scans per increment.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum.
-
Perform baseline correction in both dimensions.
-
HMBC Spectroscopy Protocol
-
Instrument Setup:
-
A concentrated sample is highly recommended.
-
-
Acquisition Parameters:
-
Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.
-
Spectral Width (SW) in F1 (¹³C): Set to cover the full expected range of carbon chemical shifts (e.g., 200-220 ppm).
-
Number of Increments (in F1): 256 to 512 increments.
-
Number of Scans (NS): 8 to 32 scans per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
-
Processing:
-
Apply a 2D Fourier transform.
-
Phase the spectrum.
-
Perform baseline correction in both dimensions.
-
Data Interpretation and Structure Elucidation Workflow
The systematic analysis of the suite of NMR spectra allows for the complete structural assignment of a this compound derivative.
A logical approach to interpreting the data is as follows:
-
From the ¹H NMR spectrum, determine the number of distinct proton environments, their relative ratios from integration, and their neighboring protons from the splitting patterns.
-
From the ¹³C NMR spectrum, determine the number of unique carbon atoms.
-
The COSY spectrum will establish proton-proton connectivities, allowing for the identification of spin systems within the molecule, such as the protons on the saturated cyclohexane (B81311) ring.
-
The HSQC spectrum provides direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons.
-
The HMBC spectrum is key to piecing together the molecular puzzle. It reveals long-range (2- and 3-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the different spin systems identified in the COSY spectrum. For example, the protons on the saturated ring (H-5/H-8) will show correlations to the aromatic carbons (C-4a/C-8a), and the aromatic protons (H-2/H-3) will show correlations to other carbons in the pyrazine (B50134) ring.
By systematically combining the information from all these experiments, a complete and confident structural assignment of any this compound derivative can be achieved.
Conclusion
The NMR techniques and protocols outlined in these application notes provide a robust framework for the detailed characterization of this compound derivatives. A systematic approach, combining 1D and 2D NMR experiments, is essential for the unambiguous structural elucidation of novel compounds in this important class of molecules. This information is fundamental for advancing drug discovery and development efforts.
Designing Novel Colchicine Binding Site Inhibitors with a Tetrahydroquinoxaline Core: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, evaluation, and mechanism of action studies of novel colchicine (B1669291) binding site inhibitors (CBSIs) featuring a tetrahydroquinoxaline core. This class of compounds represents a promising avenue for the development of new anticancer agents that can overcome some of the limitations of existing microtubule-targeting drugs.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them an attractive target for cancer therapy. Colchicine binding site inhibitors (CBSIs) are a class of microtubule-targeting agents that bind to β-tubulin at the colchicine binding site, preventing tubulin polymerization and disrupting microtubule dynamics. This disruption leads to mitotic arrest at the G2/M phase of the cell cycle and can ultimately induce apoptosis in cancer cells.[1]
The tetrahydroquinoxaline scaffold has emerged as a promising core structure for the development of novel CBSIs. These compounds have demonstrated potent antiproliferative activities against various cancer cell lines and have the potential to overcome challenges such as multidrug resistance often associated with other microtubule inhibitors.[1][2]
Data Presentation: Antiproliferative Activity and Tubulin Polymerization Inhibition
The following tables summarize the in vitro efficacy of representative tetrahydroquinoxaline sulfonamide derivatives.
Table 1: In Vitro Antiproliferative Activities of Tetrahydroquinoxaline Sulfonamide Derivatives
| Compound | HT-29 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | Hela IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| I-7 | 2.20 ± 0.07 | 4.64 ± 0.57 | 2.84 ± 0.15 | 7.52 ± 1.86 |
| I-26 | 17.52 ± 4.04 | 11.51 ± 4.42 | 10.90 ± 1.83 | 12.85 ± 3.42 |
| ABT-751 (Control) | 1.56 ± 0.01 | 2.16 ± 0.34 | 1.65 ± 0.06 | 1.73 ± 0.08 |
IC₅₀ values represent the concentration causing 50% inhibition of cell growth and are expressed as the mean ± standard deviation of at least three independent experiments.[1]
Table 2: Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
| G13 (quinoline derivative) | 13.5 |
| Colchicine (Control) | 8.1 |
IC₅₀ values represent the concentration causing 50% inhibition of tubulin polymerization.[3]
Experimental Protocols
Herein, we provide detailed protocols for key experiments to characterize novel tetrahydroquinoxaline-based colchicine binding site inhibitors.
Cell Viability and Cytotoxicity: MTT Assay
This protocol is used to assess the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HT-29, HepG2, Hela, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydroquinoxaline core compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of the tetrahydroquinoxaline compounds for 48 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of the compounds to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Tetrahydroquinoxaline compounds
-
Positive control (e.g., Colchicine)
-
Negative control (e.g., Paclitaxel)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
On ice, prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Prepare serial dilutions of the tetrahydroquinoxaline compounds and controls in General Tubulin Buffer.
-
In a pre-chilled 96-well plate on ice, add the test compounds to the designated wells.
-
Add the tubulin solution to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization to the controls.
Immunofluorescence Staining of Microtubule Network
This method allows for the visualization of the effects of the compounds on the microtubule network within cells.
Materials:
-
Cancer cells grown on sterile glass coverslips
-
Tetrahydroquinoxaline compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the tetrahydroquinoxaline compounds for an appropriate time (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells
-
Tetrahydroquinoxaline compounds
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the tetrahydroquinoxaline compounds for 24 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4]
Visualizations
Signaling Pathway of Tetrahydroquinoxaline-based Colchicine Binding Site Inhibitors
Caption: Signaling pathway of tetrahydroquinoxaline-based CBSIs.
Experimental Workflow: In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of novel inhibitors.
Logical Relationship: Mechanism of Action
Caption: Logical cascade of the inhibitor's mechanism of action.
References
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.journalagent.com [pdf.journalagent.com]
Application Notes and Protocols for the N-arylation of 5,6,7,8-Tetrahydroquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of 5,6,7,8-tetrahydroquinoxaline is a significant transformation in synthetic organic chemistry, providing access to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The resulting N-aryl-5,6,7,8-tetrahydroquinoxaline scaffold is a key structural motif in various biologically active compounds. This document provides detailed experimental protocols for the N-arylation of this compound, focusing on two prominent and effective methods: the Buchwald-Hartwig amination and the Ullmann condensation. These protocols are designed to offer a comprehensive guide for researchers in academic and industrial settings.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its high efficiency, broad substrate scope, and functional group tolerance under relatively mild conditions.[1][2] In contrast, the Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures but offers a cost-effective alternative to palladium-based systems.[3] The choice between these methods often depends on the specific substrates, desired scale, and available resources.
Experimental Protocols
This section details the methodologies for the N-arylation of this compound via Buchwald-Hartwig amination and Ullmann condensation.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the palladium-catalyzed amination of cyclic diamines with aryl halides.[1][2]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (2.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 2.8 mmol) to the Schlenk tube. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reaction Execution: Add the anhydrous solvent (e.g., Toluene, 10 mL) via syringe. Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitoring the Reaction: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 12 to 24 hours depending on the reactivity of the aryl halide.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N,N'-diaryl-5,6,7,8-tetrahydroquinoxaline.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is based on general procedures for the copper-catalyzed N-arylation of diamines.[3]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane)
-
Reaction vessel suitable for heating under an inert atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the aryl iodide (2.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and the ligand (e.g., L-proline, 0.2 mmol, 20 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 3.0 mmol) to the mixture. Add the anhydrous solvent (e.g., DMF, 10 mL).
-
Reaction Execution: Purge the reaction vessel with an inert gas. Heat the mixture to 110-150 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS. Ullmann condensations can require longer reaction times, typically ranging from 24 to 48 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the N,N'-diaryl-5,6,7,8-tetrahydroquinoxaline.
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of cyclic diamines, which can serve as a reference for optimizing the N-arylation of this compound.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| 1 | 4-Iodotoluene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 24 | 85-95 | [1] |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | 70-80 | [2] |
| 3 | 1-Iodo-4-methoxybenzene | CuI / L-proline | K₂CO₃ | DMF | 120 | 24 | 75-85 | [3] |
| 4 | 1-Iodo-3-nitrobenzene | CuI / 1,10-phenanthroline | Cs₂CO₃ | Dioxane | 110 | 36 | 65-75 | [3] |
Mandatory Visualization
Caption: General experimental workflow for the N-arylation of this compound.
Conclusion
The protocols provided herein for the Buchwald-Hartwig amination and Ullmann condensation offer robust and adaptable methods for the synthesis of N-aryl-5,6,7,8-tetrahydroquinoxalines. The choice of methodology will depend on the specific aryl halide substrate and the desired reaction conditions. Researchers are encouraged to use the provided data as a starting point for optimization to achieve the best possible yields for their specific target molecules. These detailed application notes serve as a valuable resource for professionals engaged in the synthesis of novel compounds for drug discovery and materials science.
References
Application Notes and Protocols for High-Throughput Screening of Tetrahydroquinoxaline Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing high-throughput screening (HTS) assays for the identification of bioactive tetrahydroquinoxaline (THQ) derivatives. This document outlines detailed protocols for biochemical and cell-based assays targeting key cancer-related pathways, along with data presentation standards and visualizations of experimental workflows and signaling pathways.
Introduction
Tetrahydroquinoxaline (THQ) and its analogs represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities. Libraries of THQ derivatives are of considerable interest in drug discovery for identifying novel modulators of various cellular targets. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries, such as those comprised of THQs, to identify "hit" compounds with desired biological activity. This document focuses on HTS assays for two prominent targets of bioactive heterocyclic compounds: tubulin polymerization and histone deacetylase (HDAC) activity.
Data Presentation: Quantitative HTS Campaign Metrics
Effective HTS campaigns are characterized by robust and reproducible data. The following tables summarize key quantitative metrics from hypothetical primary and secondary screening campaigns for tubulin polymerization and HDAC inhibitors, providing a benchmark for assay performance.
Table 1: HTS Campaign Summary for Tubulin Polymerization Inhibitors
| Parameter | Primary Screen (Biochemical) | Hit Confirmation (Biochemical) | Secondary Screen (Cell-Based) |
| Assay Format | 384-well fluorescence-based | 384-well fluorescence-based | 96-well high-content imaging |
| Compound Concentration | 10 µM | 10-point dose-response | 10-point dose-response |
| Z' Factor | 0.82 | 0.88 | 0.71 |
| Signal-to-Background (S/B) | 9.5 | 10.2 | 5.0 |
| Hit Rate (%) | 0.6% | - | - |
| Confirmation Rate (%) | - | 75% of primary hits | - |
| Key Endpoint | Inhibition of tubulin polymerization | IC50 determination | Mitotic arrest, microtubule disruption |
Table 2: HTS Campaign Summary for HDAC Inhibitors
| Parameter | Primary Screen (Biochemical) | Hit Confirmation (Biochemical) | Secondary Screen (Cell-Based) |
| Assay Format | 384-well luminescence-based | 384-well luminescence-based | 96-well assay (e.g., CellTiter-Glo) |
| Compound Concentration | 10 µM | 10-point dose-response | 10-point dose-response |
| Z' Factor | 0.79 | 0.85 | 0.75 |
| Signal-to-Background (S/B) | >100 | >100 | - |
| Hit Rate (%) | 0.4% | - | - |
| Confirmation Rate (%) | - | 80% of primary hits | - |
| Key Endpoint | Inhibition of HDAC activity | IC50 determination | Cytotoxicity, histone acetylation |
Signaling Pathways and Mechanisms of Action
Understanding the underlying biological pathways is crucial for interpreting HTS data and for the subsequent hit-to-lead optimization. The following diagrams illustrate the signaling cascades affected by tubulin polymerization and HDAC inhibitors.
Caption: Signaling pathway of tubulin polymerization inhibition by a THQ derivative.
Caption: Signaling pathway of HDAC inhibition by a THQ derivative.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format.
Biochemical HTS for Tubulin Polymerization Inhibitors (Fluorescence-Based)
This assay measures the inhibition of tubulin polymerization by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.
Caption: Experimental workflow for a fluorescence-based tubulin polymerization HTS.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
Tubulin Polymerization Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Glycerol
-
THQ compound library
-
Controls: Nocodazole (positive), DMSO (negative)
-
384-well, black, clear-bottom microplates
-
Temperature-controlled microplate reader with fluorescence detection
Protocol:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin in Tubulin Polymerization Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a tubulin polymerization mix on ice containing Tubulin Polymerization Buffer, 1 mM GTP, 10% glycerol, and the fluorescent reporter dye.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the THQ library compounds, nocodazole, and DMSO into separate wells of a 384-well plate to achieve a final assay concentration of 10 µM.
-
-
Assay Initiation:
-
Dispense the ice-cold tubulin polymerization mix into all wells of the compound-containing plate.
-
-
Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Determine the rate of polymerization (Vmax) from the kinetic fluorescence curves.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify hits as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Biochemical HTS for HDAC Inhibitors (Luminescence-Based)
This assay measures the activity of HDAC enzymes using a luminogenic peptide substrate. Inhibition of HDAC activity results in a decrease in the luminescent signal.
Caption: Experimental workflow for a luminescence-based HDAC inhibition HTS.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1)
-
HDAC assay buffer
-
Acetylated luminogenic peptide substrate
-
Developer reagent (containing a protease)
-
THQ compound library
-
Controls: Trichostatin A (positive), DMSO (negative)
-
384-well, white, opaque microplates
-
Luminometer
Protocol:
-
Compound Plating:
-
Dispense the THQ library compounds and controls into a 384-well plate to a final concentration of 10 µM.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of HDAC enzyme and the acetylated luminogenic peptide substrate in HDAC assay buffer.
-
Dispense the enzyme/substrate mix into all wells of the plate.
-
-
Enzymatic Reaction:
-
Incubate the plate at room temperature for 60 minutes to allow for the deacetylation reaction to occur.
-
-
Signal Generation:
-
Add the developer reagent to each well. This reagent stops the HDAC reaction and contains a protease that cleaves the deacetylated substrate, leading to the generation of a luminescent signal.
-
-
Incubation:
-
Incubate the plate for 20 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify hits as compounds that exhibit inhibition above a defined threshold.
-
Cell-Based Secondary Assay: High-Content Imaging for Microtubule Disruption
This assay validates the hits from the primary tubulin polymerization screen in a cellular context by visualizing the effects on the microtubule network.
Materials:
-
Human cancer cell line (e.g., HeLa or A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Hit compounds from the primary screen
-
96-well, black, clear-bottom imaging plates
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
Incubate at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds.
-
Treat the cells with the compounds for a specified duration (e.g., 24 hours). Include appropriate vehicle controls.
-
-
Immunofluorescence Staining:
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate with the primary anti-α-tubulin antibody.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Image Acquisition:
-
Acquire images using a high-content imaging system, capturing both the tubulin and nuclear channels.
-
-
Image Analysis:
-
Use image analysis software to quantify various cellular and subcellular features, such as microtubule network integrity, cell shape, and nuclear morphology.
-
Determine the concentration-dependent effect of the compounds on these parameters to confirm their mechanism of action.
-
Application Notes and Protocols for the Derivatization of 5,6,7,8-Tetrahydroquinoxaline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of diverse bioactive molecules. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for developing novel therapeutic agents. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antitubercular, and antidiabetic properties. These activities often stem from the ability of the derivatives to interact with specific biological targets, such as enzymes and signaling proteins. This document provides a detailed overview of the derivatization strategies for the this compound core and protocols for screening their biological activities.
Derivatization Strategies
The this compound scaffold offers several positions for chemical modification, allowing for the generation of large and diverse compound libraries. A common and effective strategy involves the introduction of a sulfonyl chloride group, which can then be reacted with a variety of amines to produce a library of sulfonamide derivatives. This approach has proven successful in identifying potent anticancer agents.
A general workflow for the synthesis of this compound sulfonamide derivatives is outlined below. This process typically starts with the protection of the nitrogen atoms of the tetrahydroquinoxaline ring, followed by sulfonation and subsequent reaction with a diverse set of amines to introduce chemical diversity.
Caption: General workflow for the synthesis of this compound sulfonamide derivatives.
Biological Screening Protocols
Anticancer Activity
A primary area of investigation for this compound derivatives is their potential as anticancer agents. The antiproliferative activity of these compounds is commonly assessed using cell-based assays.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| I-7 | HT-29 (Colon) | 0.87 | [1] |
| I-17 | HT-29 (Colon) | 5.43 | [1] |
| I-19 | HT-29 (Colon) | 6.12 | [1] |
| I-21 | HT-29 (Colon) | 7.89 | [1] |
| I-23 | HT-29 (Colon) | 8.54 | [1] |
| I-26 | HT-29 (Colon) | 9.32 | [1] |
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound derivatives
-
Human cancer cell line (e.g., HT-29)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several quinoxaline (B1680401) derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.
Antitubercular Activity
Derivatives of the closely related quinoxaline scaffold have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.
| Compound ID | MIC (µg/mL) | Reference |
| GKR 4b | 25 | [5] |
| GKR 4c | 25 | [5] |
| GKR 4f | 25 | [5] |
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis H37Rv.
Materials:
-
This compound derivatives
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound.
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Antidiabetic Activity
The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Quinoxaline derivatives have been explored as potential α-glucosidase inhibitors.
| Compound ID | IC50 (µM) | Reference |
| Compound 9a | 1.21 | [6] |
| Compound 10a | 0.98 | [6] |
| Compound 10f | 1.54 | [6] |
| Compound 10g | 1.32 | [6] |
| Acarbose | 750 | [6] |
This protocol outlines a colorimetric assay to measure the inhibition of α-glucosidase activity.
Materials:
-
This compound derivatives
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate (B84403) buffer (pH 6.8)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add sodium phosphate buffer, the test compound solution, and the α-glucosidase enzyme solution.
-
Pre-incubation: Incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add the pNPG substrate to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of its derivatives make it an area of significant interest for drug discovery. The protocols and data presented in these application notes provide a framework for the synthesis and biological evaluation of new this compound-based compounds.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. jocpr.com [jocpr.com]
- 6. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
Application Notes and Protocols: 5,6,7,8-Tetrahydroquinoxaline in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5,6,7,8-tetrahydroquinoxaline and its derivatives in the field of materials science, with a specific focus on their emerging applications in organic electronics. The unique electronic properties of the quinoxaline (B1680401) scaffold make it a versatile building block for the synthesis of novel organic semiconductors.[1] This document details the synthesis of functionalized this compound derivatives and their application in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
Introduction to this compound in Materials Science
This compound is a heterocyclic compound that has garnered significant attention not only in medicinal chemistry but also in materials science.[1] Its favorable electronic properties make it an attractive candidate for the development of advanced materials, including organic semiconductors and sensors.[1] The core structure of this compound can be chemically modified to tune its electronic and optical properties, making it a versatile platform for creating materials with tailored functionalities for various organic electronic devices.
Synthesis of Functionalized this compound Derivatives
The functionalization of the this compound core is crucial for its application in organic electronics. Substituents can be introduced to enhance solubility, tune energy levels (HOMO/LUMO), and promote intermolecular interactions for efficient charge transport.
A general and efficient protocol for the synthesis of chiral aryl-substituted tetrahydroquinoxalines involves the Ir-catalyzed asymmetric hydrogenation of quinoxalines. By adjusting the reaction solvent, both enantiomers of chiral THQ derivatives can be selectively obtained in high yields with excellent enantioselectivities.[2]
Experimental Protocol: Synthesis of Substituted Tetrahydroquinoxalines
This protocol describes a general method for the synthesis of substituted tetrahydroquinoxalines via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by hydrogenation.
Materials:
-
Substituted o-phenylenediamine (B120857)
-
1,2-dicarbonyl compound (e.g., benzil)
-
Catalyst (e.g., Iridium-based catalyst for asymmetric hydrogenation)
-
Hydrogen source (for hydrogenation)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Condensation:
-
Dissolve the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product quinoxaline derivative can be isolated by filtration or evaporation of the solvent.
-
-
Asymmetric Hydrogenation:
-
In a suitable pressure vessel, dissolve the synthesized quinoxaline derivative (1 mmol) and the chiral Iridium catalyst (e.g., 0.5 mol%) in a degassed solvent (e.g., toluene/dioxane or ethanol).[2]
-
Pressurize the vessel with hydrogen gas (e.g., 50 bar).
-
Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours).[2]
-
After cooling and releasing the pressure, the solvent is removed under reduced pressure.
-
The resulting tetrahydroquinoxaline derivative is purified by column chromatography on silica (B1680970) gel.
-
The following diagram illustrates the general synthesis workflow.
Application in Organic Light-Emitting Diodes (OLEDs)
Quinoxaline derivatives are utilized in OLEDs as host materials, emitters, and electron-transporting layers (ETLs). Their tunable electronic properties allow for the development of materials with high triplet energies for efficient phosphorescent OLEDs and balanced charge transport for improved device performance.
Quantitative Data for Quinoxaline-Based OLEDs
| Material Type | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |
| Quinoxaline Derivative | Host | 25.8 | Green | [3] |
| Quinoxaline Derivative | TADF Emitter | 13.8 | Blue | [3] |
| Quinoxaline Derivative | Emitter | 7.0 | Deep Red | [4] |
Experimental Protocol: Fabrication of a Multilayer OLED
This protocol outlines a general procedure for the fabrication of a solution-processed OLED using a quinoxaline-based material.
Materials:
-
ITO-coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material
-
Emissive Layer (EML) material (quinoxaline derivative as host or emitter)
-
Electron Transport Layer (ETL) material
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Al)
-
Solvents for each layer
-
Spin coater, thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
HIL Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.
-
HTL Deposition: Spin-coat the HTL material from a solution and anneal.
-
EML Deposition: Spin-coat the emissive layer containing the quinoxaline derivative. If used as a host, it will be co-dissolved with a guest emitter. Anneal the layer.
-
ETL Deposition: Spin-coat the ETL material and anneal.
-
Cathode Deposition: Thermally evaporate the EIL (e.g., LiF) followed by the metal cathode (e.g., Al) under high vacuum.
The following diagram illustrates the OLED fabrication workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 5,6,7,8-Tetrahydroquinoxaline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5,6,7,8-Tetrahydroquinoxaline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The most common synthetic routes involve the condensation of 1,2-cyclohexanediamine (B1199290) with a 1,2-dicarbonyl compound (such as glyoxal) or the catalytic hydrogenation of quinoxaline (B1680401).
Issue 1: Low Yield in Condensation Reaction
Question: My condensation reaction of 1,2-cyclohexanediamine and glyoxal (B1671930) results in a low yield of this compound. How can I improve it?
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. While the reaction can proceed at room temperature, gentle heating can improve the reaction rate and yield. However, prolonged heating can lead to the formation of side products.
-
Purity of Reactants: Impurities in 1,2-cyclohexanediamine or glyoxal can lead to side reactions. Ensure the purity of your starting materials. For instance, commercial glyoxal is often an aqueous solution and may contain impurities.
-
pH of the Reaction Mixture: The condensation is sensitive to pH. An acidic medium can catalyze the reaction, but strongly acidic conditions may lead to unwanted side reactions. A mildly acidic to neutral pH is generally preferred.
-
Inefficient Removal of Water: The condensation reaction produces water. Inefficient removal of this water can slow down the reaction or lead to an unfavorable equilibrium. Using a Dean-Stark apparatus or a drying agent can help drive the reaction to completion.
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my synthesis. What are the likely side products and how can I minimize them?
Possible Causes & Solutions:
-
Polymerization of Glyoxal: Glyoxal is prone to polymerization, especially under certain pH and temperature conditions. Using a freshly opened or purified source of glyoxal and maintaining controlled reaction conditions can minimize this.
-
Over-oxidation: If the reaction is not carried out under an inert atmosphere, oxidation of the product can occur, leading to the formation of quinoxaline. Performing the reaction under nitrogen or argon can prevent this.
-
Incomplete Cyclization: Incomplete reaction can leave unreacted starting materials or partially cyclized intermediates in the reaction mixture. Optimizing the reaction time and temperature can ensure complete conversion.
Issue 3: Difficulties in Product Purification
Question: I am facing challenges in purifying the crude this compound. What are the recommended purification methods?
Possible Causes & Solutions:
-
Co-elution of Impurities in Chromatography: If using column chromatography, polar impurities may co-elute with the product.
-
Solvent System Optimization: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on a TLC plate before scaling up to a column.
-
Use of a Basic Modifier: The basic nature of the product can cause tailing on silica (B1680970) gel. Adding a small amount of a basic modifier like triethylamine (B128534) (~0.1-1%) to the eluent can improve the peak shape and separation.
-
-
Low Recovery from Distillation:
-
High Vacuum Required: this compound has a relatively high boiling point. A good vacuum is necessary for distillation at a reasonable temperature to avoid decomposition.
-
Thermal Decomposition: Prolonged heating at high temperatures can lead to decomposition. Ensure the distillation is performed as quickly as possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main synthetic strategies for preparing this compound:
-
Condensation of 1,2-Cyclohexanediamine with a 1,2-Dicarbonyl Compound: This is a classical and straightforward method, typically employing glyoxal as the dicarbonyl compound.[1]
-
Catalytic Hydrogenation of Quinoxaline: This method involves the reduction of the pyrazine (B50134) ring of quinoxaline to afford the tetrahydro derivative. Various catalysts and hydrogen sources can be used.[2][3]
Q2: Which catalysts are effective for the synthesis of this compound?
For the condensation reaction , acid catalysts are often employed to facilitate the cyclization. For the catalytic hydrogenation of quinoxaline , a range of metal-based and metal-free systems can be utilized.
Q3: What are the key safety considerations for this synthesis?
-
1,2-Cyclohexanediamine: This reactant is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Glyoxal: Glyoxal is a mutagen and should be handled in a well-ventilated fume hood.
-
Catalytic Hydrogenation: This procedure involves flammable hydrogen gas, often under pressure. It should be carried out in a properly designed and shielded apparatus by trained personnel.
Data Presentation
The following tables summarize quantitative data for different synthetic methodologies to provide a basis for comparison.
Table 1: Comparison of Catalytic Systems for the Hydrogenation of Quinoxaline
| Catalyst System | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ir-based catalyst | H₂ (2 MPa) | Toluene/Dioxane | 80 | 18 | up to 93 | [4] |
| Cobalt-based catalyst | H₂ | Not specified | Mild | Not specified | Medium to excellent | [2] |
| Bu₄NBr | HBpin | Not specified | Not specified | Not specified | Moderate to excellent | [3] |
Table 2: Yields for Asymmetric Hydrogenation of Substituted Quinoxalines
| Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 2-Phenylquinoxaline | Ir-based | 93 | 98 (R) |
| 2,3-Diphenylquinoxaline | Ir-based | 94 | 90 (cis) |
| 2-Methyl-3-phenylquinoxaline | Ir-based | 85 | 94 (cis) |
Data extracted from a study on asymmetric hydrogenation, providing insights into the efficiency of Ir-based catalysts for related structures.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Condensation
This protocol is a general guideline for the condensation of 1,2-cyclohexanediamine with glyoxal.
Materials:
-
1,2-Cyclohexanediamine (1 mmol)
-
Glyoxal (40% aqueous solution, 1 mmol)
-
Ethanol (B145695) (10 mL)
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of 1,2-cyclohexanediamine (1 mmol) in ethanol (10 mL), add a catalytic amount of acetic acid.
-
Slowly add the 40% aqueous solution of glyoxal (1 mmol) to the mixture with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis of Tetrahydroquinoxalines via Catalytic Hydrogenation of Quinoxalines
This protocol is a general method for the iridium-catalyzed asymmetric hydrogenation of substituted quinoxalines and can be adapted for the synthesis of the parent this compound.[4]
Materials:
-
Substituted Quinoxaline (0.25 mmol)
-
[Ir(COD)Cl]₂ (1 mol%)
-
Chiral Ligand (e.g., L6 as described in the reference) (1.1 mol%)
-
Solvent (e.g., Toluene/Dioxane or Ethanol) (1 mL)
-
Hydrogen gas
Procedure:
-
In a glovebox, charge a vial with the substituted quinoxaline, [Ir(COD)Cl]₂, and the chiral ligand.
-
Add the solvent and seal the vial.
-
Place the vial in an autoclave and purge with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 2 MPa).
-
Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 18 hours).
-
After cooling and venting the autoclave, the crude product can be purified by flash column chromatography on silica gel.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Troubleshooting common side reactions in tetrahydroquinoxaline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tetrahydroquinoxalines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tetrahydroquinoxalines?
A1: Tetrahydroquinoxalines are typically synthesized through the reduction of quinoxalines, which are often formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1] Other notable methods include the ring-opening of activated aziridines followed by intramolecular C-N bond formation, and various domino reactions.[2][3][4] Asymmetric hydrogenation techniques are also employed to produce chiral tetrahydroquinoxalines.[5][6][7]
Q2: What are the critical parameters to control during tetrahydroquinoxaline synthesis?
A2: Key parameters to control include reaction temperature, pressure (especially in hydrogenation reactions), catalyst selection and loading, and the choice of solvent.[3][5] The purity of starting materials is also crucial to prevent unwanted side reactions. For instance, in reactions involving hydrogenation, the pressure of hydrogen gas can significantly impact the reaction's success, with lower pressures sometimes leading to incomplete cyclization.[3]
Q3: How can I purify my synthesized tetrahydroquinoxaline?
A3: Purification is commonly achieved through liquid chromatography on a silica (B1680970) gel column, eluting with a solvent system such as ethyl acetate (B1210297) and petroleum ether.[8] The choice of eluent will depend on the polarity of the specific tetrahydroquinoxaline derivative. It is also important to properly work up the reaction mixture before purification, which may involve extraction and washing steps to remove catalysts and soluble impurities.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of tetrahydroquinoxalines, providing potential causes and solutions in a question-and-answer format.
Problem 1: Low or No Yield of the Desired Tetrahydroquinoxaline
Q: My reaction has resulted in a very low yield or no product at all. What are the possible causes and how can I fix it?
A: Low yields can be attributed to several factors, from suboptimal reaction conditions to degradation of the product.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Ensure the reaction is conducted at the optimal temperature as specified in the literature for the particular method. Some reactions are highly temperature-sensitive.
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst Activity: If using a catalyst (e.g., Pd/C, Rh-thiourea), ensure it is fresh and active. Deactivated catalysts are a common cause of reaction failure.[5]
-
-
Poor Quality of Starting Materials: Impurities in the starting 1,2-diamine or 1,2-dicarbonyl compound can lead to the formation of side products and consume reactants. It is advisable to purify starting materials if their quality is uncertain.
-
Incomplete Reduction: In syntheses involving the reduction of a quinoxaline (B1680401) precursor, the reducing agent may be insufficient or inactive. Ensure the correct stoichiometry of the reducing agent is used and that it is of good quality. For catalytic hydrogenations, ensure the hydrogen pressure is adequate.[3]
Experimental Protocol: General Procedure for Monitoring Reaction by TLC
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualize the spots under UV light or by using a staining agent.
-
Compare the spot of the product with the spots of the starting materials to gauge the reaction's progress.
Problem 2: Presence of Unwanted Side Products
Q: My final product is contaminated with significant amounts of side products. What are these impurities and how can I avoid them?
A: The formation of side products is a common issue. The most prevalent side reactions are oxidation, dimerization, and incomplete cyclization.
Side Reaction 1: Oxidation to Quinoxaline
Issue: The most common side product is the corresponding quinoxaline, formed by the oxidation of the tetrahydroquinoxaline product.[10] This is especially problematic during workup and purification when the product is exposed to air.
Solutions:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant can prevent oxidation.
-
Careful Purification: Minimize the time the product is on the silica gel column, as silica can sometimes promote oxidation.
Table 1: Comparison of Reaction Conditions and Outcome
| Condition | Oxidizing Agent | Product(s) | Yield | Reference |
| Air Exposure | O₂ | Tetrahydroquinoxaline + Quinoxaline | Variable | [10] |
| MnO₂ | MnO₂ | Quinoxaline | High | [10] |
| DDQ/O₂-TFA | DDQ/O₂-TFA | Quinoxaline + Elimination Product | - | [10] |
Side Reaction 2: Dimerization
Issue: Dimerization of the quinoxaline intermediate or the tetrahydroquinoxaline product can occur, leading to higher molecular weight impurities that can be difficult to separate.[11][12]
Solutions:
-
Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular dimerization reactions.
-
Temperature Control: Dimerization can be temperature-dependent. Optimizing the reaction temperature may reduce the formation of dimers.
Side Reaction 3: Incomplete Cyclization
Issue: Byproducts resulting from incomplete cyclization can be present, especially in domino reactions or multi-step one-pot syntheses.[3] This can be due to insufficient reaction time or suboptimal conditions for the cyclization step.
Solutions:
-
Optimize Reaction Time and Temperature: As determined by reaction monitoring (TLC), ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to ensure complete cyclization.
-
Catalyst/Reagent Stoichiometry: Ensure the stoichiometry of any catalyst or reagent that promotes the cyclization step is correct.
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the general workflow and the formation of common byproducts.
Caption: General workflow for the synthesis of tetrahydroquinoxaline.
Caption: Formation of common side products from the desired tetrahydroquinoxaline.
Caption: Troubleshooting decision tree for low-yield tetrahydroquinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Route to Chiral Tetrahydroquinoxalines via Ring-Opening of Activated Aziridines [organic-chemistry.org]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydroquinoxaline synthesis [organic-chemistry.org]
- 5. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. How To [chem.rochester.edu]
- 10. BJOC - Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preventing degradation of 5,6,7,8-Tetrahydroquinoxaline during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5,6,7,8-Tetrahydroquinoxaline to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored in a cool, dark place.[1] Many suppliers recommend refrigeration in tightly sealed containers. For long-term storage or for high-purity applications, storing under an inert atmosphere, such as argon or nitrogen, is advisable to minimize oxidation.[2]
Q2: What is the expected shelf life of this compound?
When stored under recommended conditions, this compound is expected to be stable for at least 12 months.[1][3] However, it is crucial to monitor the material for any signs of degradation, especially if it is used in sensitive applications.
Q3: What are the physical signs of this compound degradation?
Pure this compound is typically a colorless to slightly yellow or amber liquid.[1][4] A noticeable change in color, such as darkening or the formation of precipitates, can be an indicator of degradation. A change in the characteristic nutty odor may also suggest chemical changes.
Q4: What are the likely causes of this compound degradation?
The primary causes of degradation are likely to be:
-
Oxidation: The pyrazine (B50134) ring and the tetrahydro-substituted ring are susceptible to oxidation, especially when exposed to air over extended periods.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
-
Extreme Temperatures: High temperatures can accelerate the rate of degradation.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of the compound (darkening) | Oxidation or photodegradation | - Store the compound under an inert atmosphere (e.g., argon).- Protect the compound from light by using amber vials or storing it in the dark.- Re-purify the compound if necessary. |
| Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC) | Presence of degradation products | - Compare the chromatogram with that of a freshly opened, high-purity standard.- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Optimize storage conditions to minimize further degradation. |
| Inconsistent experimental results | Degradation of the starting material | - Always use a fresh or properly stored sample of this compound for critical experiments.- Regularly check the purity of your stock solutions.- Consider re-qualifying your material if it has been stored for an extended period. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the routine purity check of this compound and the identification of volatile impurities or degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Integrate the peak areas to determine the purity. Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of this compound under various stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.
1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for an extended period (e.g., 24 hours).
3. Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable analytical method like HPLC-UV or GC-MS to observe for degradation and the formation of new peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for degradation issues.
References
Technical Support Center: Optimization of Reaction Conditions for Tetrahydroquinoxaline Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of tetrahydroquinoxaline (THQ) derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in tetrahydroquinoxaline derivatization reactions?
A1: Low yields in THQ synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the reaction outcome. Traditional methods may require high temperatures and long reaction times, which can lead to degradation of starting materials or products.[1][2]
-
Catalyst Inactivity or Inappropriate Choice: The selection of a suitable catalyst is critical for efficient synthesis. The catalyst may be inactive, or an inappropriate choice for the specific transformation.
-
Poor Quality of Starting Materials: Impurities in the starting materials, such as the o-phenylenediamine (B120857) or the 1,2-dicarbonyl compound, can lead to the formation of unwanted side products, thereby reducing the yield of the desired THQ derivative.[1]
-
Atmospheric Conditions: Some reactions involved in THQ synthesis are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.
Q2: My reaction is producing significant side products. What are the common side products and how can I minimize their formation?
A2: The formation of side products is a common challenge. Key strategies to minimize them include:
-
Incomplete Reduction: In syntheses starting from quinoxalines, incomplete reduction can leave starting material or dihydroquinoxaline intermediates in the final product mixture.
-
Troubleshooting: Ensure sufficient reducing agent is used and optimize the reaction time and temperature. In catalytic hydrogenations, ensure the catalyst is active and not poisoned.
-
-
Over-oxidation: In some cases, the tetrahydroquinoxaline product can be oxidized back to the quinoxaline (B1680401) or other oxidized species, especially if exposed to air for prolonged periods at elevated temperatures.
-
Troubleshooting: Conduct the reaction under an inert atmosphere and minimize the reaction temperature and time.
-
-
Side reactions from starting materials: Impurities in starting materials can lead to various side products. For example, if synthesizing THQs from o-phenylenediamines and dicarbonyl compounds, self-condensation of the dicarbonyl compound can occur.
-
Troubleshooting: Use highly purified starting materials.
-
Q3: I am struggling with the purification of my tetrahydroquinoxaline derivative. What are some common purification challenges and solutions?
A3: Purification of THQ derivatives can be challenging due to their polarity and potential for multiple products.
-
Difficulty in Crystallization: The product may "oil out" or fail to crystallize from the chosen solvent system.
-
Troubleshooting: Try a different solvent or solvent mixture. Slow cooling and the use of seed crystals can also promote crystallization. If the product is an oil, column chromatography is a suitable alternative.
-
-
Co-elution of Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography difficult.
-
Troubleshooting: Optimize the solvent system for column chromatography by testing various solvent polarities. Sometimes, a multi-step purification involving both crystallization and chromatography is necessary. The use of activated charcoal can help remove colored impurities but should be used cautiously as it may adsorb the product.[3]
-
-
Product Degradation on Silica (B1680970) Gel: Some THQ derivatives may be sensitive to the acidic nature of silica gel.
-
Troubleshooting: Use neutral or basic alumina (B75360) for column chromatography, or neutralize the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of catalyst.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. |
| Inappropriate solvent | - Screen a range of solvents with varying polarities. For enantioselective syntheses, the solvent can have a significant impact on stereoselectivity.[3][4] | |
| Incorrect reaction temperature | - Optimize the temperature. Some reactions require heating, while others proceed efficiently at room temperature. | |
| Poor quality of starting materials | - Purify starting materials before use.- Verify the identity and purity of starting materials using analytical techniques like NMR or mass spectrometry. | |
| Formation of Multiple Products | Non-selective reaction | - Adjust the stoichiometry of reactants.- Optimize the reaction temperature and time to favor the formation of the desired product. |
| Presence of competing reaction pathways | - Use a more selective catalyst.- Modify the substrate to block unwanted reaction sites. | |
| Inconsistent Results | Sensitivity to air or moisture | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents. |
| Variability in starting material quality | - Source starting materials from a reliable supplier and check their purity for each batch. |
Experimental Protocols
General Procedure for the Iridium-Catalyzed Asymmetric Hydrogenation of 2-Phenylquinoxaline
This protocol is adapted from a published procedure for the enantioselective synthesis of tetrahydroquinoxaline derivatives.[3][5]
Materials:
-
2-Phenylquinoxaline
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., a chiral phosphine (B1218219) ligand)
-
Solvent (e.g., toluene/dioxane mixture or ethanol)
-
Hydrogen gas (high purity)
-
Standard glassware for inert atmosphere reactions
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, a reaction tube is charged with [Ir(cod)Cl]₂ (0.0025 mmol, 0.5 mol%) and the chiral ligand (0.005 mmol, 1 mol%).
-
The chosen solvent (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
2-Phenylquinoxaline (0.25 mmol, 1.0 equiv) is added to the catalyst solution.
-
The reaction tube is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 2 MPa).
-
The reaction is stirred at the desired temperature (e.g., room temperature or 45 °C) for the specified time (e.g., 18 hours).
-
After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoxaline derivative.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
General Procedure for the Acylation of Tetrahydroquinoxaline
This is a general procedure for the N-acylation of a tetrahydroquinoxaline.
Materials:
-
Tetrahydroquinoxaline
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of tetrahydroquinoxaline (1.0 mmol) in anhydrous solvent (10 mL) under an inert atmosphere, add the base (1.2 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of 2-Phenylquinoxaline
| Entry | Ligand | Solvent | Temp (°C) | Pressure (MPa) | Yield (%) | ee (%) |
| 1 | L1 | Toluene/Dioxane (4:1) | RT | 2 | 93 | 98 (R) |
| 2 | L1 | Ethanol | RT | 2 | 83 | 93 (S) |
| 3 | L2 | Toluene/Dioxane (4:1) | 45 | 2 | 91 | 95 (R) |
| 4 | L2 | Ethanol | 45 | 2 | 85 | 91 (S) |
Data adapted from a representative study on the enantioselective synthesis of THQ derivatives.[3][4] "L1" and "L2" represent different chiral phosphine ligands. RT = Room Temperature.
Visualizations
Experimental Workflow for Tetrahydroquinoxaline Derivatization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Addressing compound instability of vinyl-substituted tetrahydroquinolines on silica gel
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the purification of vinyl-substituted tetrahydroquinolines, which are prone to instability on standard silica (B1680970) gel.
Frequently Asked Questions (FAQs)
Q1: Why is my vinyl-substituted tetrahydroquinoline decomposing during silica gel chromatography?
Vinyl-substituted tetrahydroquinolines are susceptible to degradation on standard silica gel for two primary reasons:
-
Acidity of Silica Gel: The surface of silica gel is covered with acidic silanol (B1196071) groups (Si-OH). The basic nitrogen atom in the tetrahydroquinoline ring can be protonated by these groups.[1][2] This strong interaction leads to poor separation, characterized by "tailing" or streaking of the compound spot on a TLC plate.[3][4] In some cases, this strong acidic environment can catalyze degradation reactions of sensitive molecules.[3][5]
-
Silica-Mediated Oxidation: Silica gel can act as a catalyst for the oxidation of sensitive compounds, especially when exposed to air.[6][7] Electron-rich moieties, such as the vinyl group and the tetrahydroquinoline core, are potentially susceptible to oxidative degradation, leading to the formation of unwanted byproducts.[6]
Q2: What are the common signs of compound instability on silica gel?
Several signs during Thin Layer Chromatography (TLC) or column chromatography can indicate compound instability:
-
Streaking/Tailing: The spot appears elongated or "streaky" rather than round, indicating a strong, undesirable interaction with the silica.[3][4]
-
Appearance of New Spots: You may observe new, unexpected spots on the TLC plate after letting it sit for a while, or in the collected column fractions, which were not present in the initial crude mixture.[8]
-
Low Recovery: A significant portion of your compound may seem to "disappear" during chromatography, resulting in a low yield of the purified product. This suggests irreversible binding to the column or complete decomposition.[3][8]
Q3: How can I prevent the degradation of my compound during purification?
The primary strategy is to mitigate the effects of silica gel's acidity. This can be achieved in several ways:
-
Use a Basic Modifier: Add a small amount of a base, typically 0.1-2% triethylamine (B128534) (TEA), to your eluent system.[3][4][9] The TEA will compete with your compound for the acidic sites on the silica, leading to a much-improved peak shape and reduced degradation.
-
Deactivate the Silica Gel: Before running the column, you can "neutralize" the silica by pre-treating it. This can be done by flushing the packed column with a solvent containing TEA or by preparing a slurry with a controlled amount of water.[9][10][11][12]
-
Choose an Alternative Stationary Phase: If your compound is extremely sensitive, it may be best to avoid silica gel altogether. Neutral or basic alumina, or specialized amine-bonded silica, are excellent alternatives for basic compounds.[4][13][14]
Q4: What are the most suitable alternatives to standard silica gel?
If standard silica gel is causing degradation, consider the following stationary phases.
| Stationary Phase | Primary Use Case & Properties | Advantages | Disadvantages |
| Neutral or Basic Alumina | Purification of basic and acid-sensitive compounds.[4][13] | Provides a non-acidic environment, preventing protonation and acid-catalyzed degradation. | Can have different activity levels that affect separation; may retain very polar compounds strongly. |
| Amine-Bonded Silica | Ideal for purifying basic compounds like amines.[1][14][15] | The amine-functionalized surface masks acidic silanols, leading to excellent peak shapes and high recovery for bases.[14] | More expensive than standard silica gel. |
| Florisil® (Magnesium Silicate) | Used for gentler purification of sensitive compounds.[8][13] | Less acidic than silica gel and can be a good alternative for moderately sensitive molecules. | Lower resolving power compared to silica gel.[13] |
| Reversed-Phase Silica (C18) | Separation of non-polar to moderately polar compounds. | Good for compounds that are highly non-polar; separation mechanism is different (hydrophobic interactions). | Requires aqueous/polar organic solvent systems which may not be suitable for all compounds. |
Troubleshooting Guides
Guide 1: Addressing Tailing/Streaking on a TLC Plate
Observing a streaky spot on your analytical TLC is a clear warning sign before attempting a large-scale column.
Caption: Workflow for diagnosing and solving TLC tailing.
Guide 2: Potential Degradation Pathways on Silica
Understanding the potential reactions on the silica surface can help in diagnosing the problem. The acidic silanol groups can protonate the tetrahydroquinoline nitrogen, potentially leading to ring-opening or other rearrangements. Furthermore, silica can mediate oxidation, especially at the electron-rich vinyl group and the aromatic ring.
References
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Acid properties of silica-alumina catalysts and catalytic degradation of polyethylene (Journal Article) | OSTI.GOV [osti.gov]
- 6. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. silicycle.com [silicycle.com]
Managing low recovery during recrystallization of tetrahydroquinoxaline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing low recovery and other common issues encountered during the recrystallization of tetrahydroquinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low recovery during the recrystallization of tetrahydroquinoxaline derivatives?
A1: Low recovery is most often due to the selection of a suboptimal solvent or using an excessive amount of the recrystallization solvent.[1][2] If too much solvent is used, a significant portion of the desired compound will remain dissolved in the mother liquor even after cooling, leading to a poor yield.[1] The ideal solvent is one in which the tetrahydroquinoxaline derivative has high solubility at elevated temperatures and low solubility at cooler temperatures.[3]
Q2: How do I select an appropriate solvent for recrystallizing my tetrahydroquinoxaline derivative?
A2: Solvent selection is crucial for successful recrystallization. A good starting point is to use a solvent with a similar polarity to the compound being purified, following the "like dissolves like" principle.[4] For nitrogen-containing heterocyclic compounds like tetrahydroquinoxalines, common solvents to consider are ethanol, methanol, or a mixed solvent system such as methanol/water or ethanol/water.[3][5] A solvent screening is always recommended to find the optimal choice for your specific derivative.[5]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This can happen if the solution is cooled too quickly or if the melting point of your compound is lower than the boiling point of the solvent.[6] To resolve this, try reheating the solution to dissolve the oil, then allow it to cool much more slowly.[6] Adding a seed crystal of the pure compound can also help induce proper crystallization.[7] If the issue persists, consider using a solvent with a lower boiling point.[2]
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a two-solvent system is often effective when a single solvent does not provide the ideal solubility characteristics.[5] This typically involves dissolving the crude product in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate before allowing the solution to cool slowly.[5] For quinoxaline (B1680401) derivatives, a methanol/water system can be a good choice.[5]
Q5: How can I remove colored impurities from my product?
A5: If your product is contaminated with colored impurities, you can treat the hot solution with a small amount of activated charcoal before filtration.[8] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.[6]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1] |
| Low Yield of Recovered Crystals | - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used for washing the crystals. | - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[9]- Preheat the filtration apparatus before hot filtration.[2]- Use a minimal amount of ice-cold solvent to wash the filtered crystals.[9] |
| "Oiling Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the compound.- The crude product is highly impure.- The solution was cooled too quickly. | - Select a solvent with a lower boiling point.[2]- Consider a preliminary purification step, such as column chromatography, before recrystallization.[2]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[9] |
| Crystals are Impure | - The cooling process was too rapid, trapping impurities in the crystal lattice.- The impurities have very similar solubility properties to the product. | - Ensure slow cooling of the solution to allow for the formation of a pure crystal lattice.[2]- Try a different recrystallization solvent or a solvent system.[9] |
Data Presentation
Illustrative Solubility Data for a Quinoxaline Derivative
| Solvent | 298.15 K (25 °C) | 303.15 K (30 °C) | 308.15 K (35 °C) | 313.15 K (40 °C) | 318.15 K (45 °C) |
| Methanol | 0.00018 | 0.00025 | 0.00034 | 0.00046 | 0.00061 |
| Ethanol | 0.00029 | 0.00039 | 0.00053 | 0.00071 | 0.00094 |
| Acetone | 0.00431 | 0.00551 | 0.00695 | 0.00869 | 0.01079 |
| Ethyl Acetate | 0.00624 | 0.00783 | 0.00972 | 0.01196 | 0.01462 |
| Toluene | 0.01358 | 0.01661 | 0.02014 | 0.02427 | 0.02908 |
This data is for 6-chloro-2,3-diphenylquinoxaline (B3351478) and is intended for illustrative purposes to show solubility trends.[9] Researchers should perform their own solvent screening for specific tetrahydroquinoxaline derivatives.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a Tetrahydroquinoxaline Derivative
This protocol is a general guideline and may require optimization for specific derivatives.
-
Dissolution: In a fume hood, place the crude tetrahydroquinoxaline derivative in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) dropwise while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid just completely dissolves. Avoid adding an excess of solvent.[7]
-
Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to preheat the funnel and receiving flask to prevent premature crystallization.[2]
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the crystals can be assessed by techniques such as melting point analysis.[7]
Mandatory Visualizations
Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway, a target for some bioactive tetrahydroquinoline/quinoxaline derivatives.[6]
Experimental Workflow
Caption: General workflow for the recrystallization of tetrahydroquinoxaline derivatives.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities | Bentham Science [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 9. benchchem.com [benchchem.com]
How to avoid pan-assay interference (PAINS) with fused tetrahydroquinolines
Welcome to the technical support center for researchers working with fused tetrahydroquinoline scaffolds. This resource provides essential guidance on identifying and mitigating Pan-Assay Interference Compounds (PAINS) to ensure the validity and success of your drug discovery campaigns.
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS)?
A: Pan-Assay Interference Compounds, or PAINS, are molecules that frequently appear as "hits" in high-throughput screening (HTS) campaigns regardless of the biological target.[1][2] Their activity is often not due to specific, high-affinity binding to the target protein but rather through non-specific mechanisms like chemical reactivity, compound aggregation, or interference with assay technology.[3][4] Pursuing these false positives can lead to a significant waste of time and resources.[1]
Q2: Why are fused tetrahydroquinolines (THQs) often flagged as PAINS?
A: Fused tetrahydroquinolines, particularly tricyclic THQs, are a well-documented class of PAINS.[5][6] Many compounds with this scaffold are unstable in common laboratory solvents like DMSO, especially when exposed to light and oxygen.[7][8] They can degrade into reactive byproducts that interfere with assays, leading to false-positive results.[6] The cyclopentene (B43876) ring double bond has been identified as a key source of this reactivity.[6][7] Despite appearing as hits against a wide variety of targets, there is a notable lack of optimized chemical probes or approved drugs containing this chemotype.[7]
Q3: Does this mean all fused tetrahydroquinoline compounds are problematic?
A: Not necessarily, but the scaffold should be treated with a high degree of caution. The issue is strongly linked to specific structural features, such as the isolated double bond in the cyclopentene ring of tricyclic THQs.[7] Saturated analogs have been shown to be more stable.[7] It is crucial to experimentally validate any hit containing a fused THQ core rather than relying solely on the initial screening data. A systematic strategy to identify and characterize potential false positives is essential.[2]
Q4: My computational PAINS filter did not flag my fused THQ hit. Is it safe to proceed?
A: Over-reliance on computational PAINS filters can be a mistake.[9] These filters are built on known problematic substructures and may not recognize all potential interference compounds, especially lesser-studied classes like fused THQs.[3][5] Furthermore, highly reactive compounds might have been excluded from the libraries used to develop the filters in the first place, meaning they are not encoded in the alerts.[5] Experimental validation is always necessary to confirm a true hit.
Troubleshooting Guide
Q: My fused THQ compound was a potent hit in my primary biochemical screen, but its activity is not reproducible or is lost in follow-up assays. What's happening?
A: This is a classic sign of a PAINS compound. The discrepancy is likely due to compound instability or non-specific assay interference. Here is a workflow to diagnose the issue:
Caption: Troubleshooting workflow for an inconsistent fused THQ hit.
-
Assess Compound Purity and Stability: The most common issue with fused THQs is their propensity to degrade in DMSO stocks.[6][8]
-
Action: Immediately check the purity of the stock solution using LC-MS and ¹H NMR. Then, perform a time-course stability study by incubating the compound under your specific assay conditions (buffer, temperature, light exposure) and analyzing it at different time points.
-
-
Run Counter-Screens for Assay Interference: Your compound may be interfering directly with your assay technology (e.g., fluorescence, luminescence).[2]
-
Action: Perform the assay in the absence of the target protein or a key substrate. Any activity observed in this "target-less" assay points to direct interference.
-
-
Use Orthogonal, Biophysical Validation Methods: Confirm direct binding to the target using a technology that is less susceptible to the artifacts common in primary screens.[10]
Q: How can I proactively avoid pursuing fused THQ PAINS in my screening campaign?
A: A proactive approach involves several layers of filtering and validation.
Caption: A proactive workflow to triage hits and avoid PAINS.
-
Computational Filtering: Use PAINS filters as an initial, but not definitive, step to flag problematic substructures.[13]
-
Hit Triage: Analyze the screening results to identify "frequent hitters"—compounds active across multiple, unrelated screens. Fused THQs often fall into this category.[5][7]
-
Aggressive QC: For any hits containing a fused THQ scaffold, immediately perform quality control on the library sample to check for degradation.
-
Early Orthogonal Testing: Do not rely on dose-response curves from the primary assay alone. Prioritize a subset of THQ hits for rapid validation with a biophysical method like DSF before committing significant resources.
Data Summary
Quantitative data for fused THQs often reveals modest, micromolar potency across a wide range of unrelated targets, which is a hallmark of non-specific activity.
Table 1: Reported Activity of Fused Tetrahydroquinoline PAINS Across Various Targets
| Compound ID / Name | Target Class | Assay Type | Reported IC₅₀ / Activity | Reference |
|---|---|---|---|---|
| THQ Analogues | Protein-Protein Interaction | AlphaScreen | Frequent Hitters | [5][7] |
| CU-4 | Kinase (DGKα) | Biochemical | ~30-50 µM | [8] |
| 4248049 | Kinase (PLK1) | Biochemical | 17 µM | [8] |
| ptp-194 | Phosphatase | Biochemical | 9.0 µM | [8] |
| Various Fused THQs | Bacterial/Parasitic/Viral Proteins | Various | Low to Mid µM |[5] |
Table 2: Stability Profile of a Representative Fused THQ
| Condition | Time | % Remaining Parent Compound | Observation | Reference |
|---|---|---|---|---|
| DMSO Stock, Ambient Light | 7 Days | < 50% | Solution turned from colorless to yellow/brown | [7] |
| DMSO Stock, Stored in Dark | 7 Days | > 95% | Solution remained colorless | [7] |
| Saturated Analog, Ambient Light | 7 Days | > 95% | Stable, no degradation observed |[7] |
Key Experimental Protocols
Protocol 1: Compound Stability Assessment by LC-MS
Objective: To determine the stability of a fused THQ compound in solution under conditions mimicking the biological assay.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Dilute this stock to the final assay concentration (e.g., 20 µM) in the final assay buffer.
-
Incubation: Aliquot the solution into multiple vials.
-
Test Condition: Incubate under standard assay conditions (e.g., 37°C, ambient light).
-
Control 1 (Dark): Incubate under the same conditions but protected from light (wrapped in foil).
-
Control 2 (Frozen): Store an aliquot at -80°C as a t=0 reference.
-
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet any precipitated protein/buffer components. Analyze the supernatant by LC-MS.
-
Data Interpretation: Calculate the peak area of the parent compound relative to the internal standard at each time point. Compare the results to the t=0 sample to determine the percentage of the compound remaining. Significant degradation (<90% remaining) under assay conditions is a major red flag.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Hit Validation
Objective: To confirm direct binding of the fused THQ to the target protein by measuring changes in protein thermal stability.
Methodology:
-
Reagent Preparation:
-
Prepare the purified target protein at a final concentration of 2-5 µM in a suitable buffer.
-
Prepare the fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions (e.g., 5X final concentration).
-
Prepare the test compound at various concentrations (e.g., 1, 10, 50, 100 µM) in the same buffer. Include a "buffer only" control.
-
-
Assay Setup: In a 96-well qPCR plate, combine the protein, dye, and either the test compound or buffer control in each well. Seal the plate securely.
-
Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, measuring fluorescence at each interval.
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melt curve for each well.
-
Determine the melting temperature (Tₘ), which is the midpoint of the protein unfolding transition.
-
A "thermal shift" (ΔTₘ) is the change in Tₘ in the presence of the compound compared to the buffer control.
-
Interpretation: A dose-dependent increase in Tₘ is indicative of compound binding and stabilization of the protein, providing strong evidence of a direct interaction. A lack of a shift suggests the primary screen hit may have been an artifact.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Confirmation
Objective: To validate a direct interaction between the fused THQ and the target protein and to determine binding kinetics.
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling) according to the manufacturer's protocol. One flow cell should be left blank or immobilized with a control protein to serve as a reference.
-
Binding Analysis:
-
Prepare a dilution series of the fused THQ compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Inject the compound solutions over the reference and target flow cells at a constant flow rate for a set association time (e.g., 120 seconds).
-
Follow this with an injection of running buffer alone for a set dissociation time (e.g., 300 seconds).
-
Between compound injections, regenerate the chip surface with a short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain a corrected sensorgram for each compound concentration.
-
Analyze the sensorgrams using a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).
-
Interpretation: A concentration-dependent binding response that fits a specific binding model confirms a direct interaction. This method is highly robust against many forms of assay interference.[7][14]
-
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fused Tetrahydroquinolines Are Interfering with Your Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Fragments: Beware of fused tetrahydroquinolines [practicalfragments.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. news.evotec.com [news.evotec.com]
- 10. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. optibrium.com [optibrium.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Solubility of Tetrahydroquinoxaline-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with tetrahydroquinoxaline-based compounds.
Frequently Asked Questions (FAQs)
Q1: My tetrahydroquinoxaline-based compound has very low aqueous solubility. What are the initial steps I should take?
A1: Initially, it is crucial to accurately determine the solubility of your compound to establish a baseline. Subsequently, a logical approach to solubility enhancement can be undertaken. The initial steps should involve:
-
Accurate Solubility Measurement: Determine the kinetic and thermodynamic solubility of your compound in relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4).
-
Solid-State Characterization: Analyze the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify its crystalline or amorphous nature. Polymorphism can significantly impact solubility.
-
Consider Co-solvents: For initial in vitro assays, using a small percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO), can be a practical approach to solubilize the compound. However, be mindful of the potential for the co-solvent to affect the experimental results.
Q2: What are the main strategies to improve the aqueous solubility of tetrahydroquinoxaline-based compounds?
A2: The primary strategies can be broadly categorized into chemical and physical modifications:
-
Chemical Modifications:
-
Salt Formation: If your compound has ionizable groups (basic nitrogens in the tetrahydroquinoxaline ring or acidic/basic substituents), forming a salt can significantly increase aqueous solubility.
-
Prodrug Approach: A bioreversible derivative of the parent drug molecule can be synthesized to enhance its solubility and pharmacokinetic properties.
-
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size of the compound increases the surface area, which can improve the dissolution rate. This can be achieved through micronization or nanosuspension.
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug and increase its apparent solubility in water.
-
Q3: How do I choose the most suitable solubility enhancement strategy for my tetrahydroquinoxaline derivative?
A3: The choice of strategy depends on several factors, including the physicochemical properties of your compound, the desired formulation, and the stage of drug development. The following decision tree can guide your selection:
Caption: Decision tree for selecting a solubility enhancement strategy.
Troubleshooting Guides
Issue 1: Low Yield or No Salt Formation During Salt Screening
Problem: Attempts to form salts of a tetrahydroquinoxaline-based compound result in low yields, an oily precipitate, or recovery of the original free base.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Incorrect pKa difference | Ensure the pKa difference between the drug and the counter-ion is ideally > 2-3 for stable salt formation. |
| Inappropriate solvent system | Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities. |
| Supersaturation issues | Try different crystallization techniques such as slow evaporation, cooling crystallization, or anti-solvent addition. |
| Compound is a weak base | Consider using stronger acids as counter-ions. |
Issue 2: Nanosuspension is Unstable and Aggregates
Problem: The prepared nanosuspension of the tetrahydroquinoxaline derivative shows particle size growth, aggregation, or sedimentation upon storage.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inadequate stabilizer | Screen different types and concentrations of stabilizers (e.g., HPMC, Tween 80). A combination of stabilizers can sometimes be more effective. |
| Ostwald ripening | Optimize the homogenization or milling process to achieve a narrow particle size distribution. |
| Insufficient surface coverage | Increase the concentration of the stabilizer. |
| Changes in crystalline form | Analyze the solid state of the nanoparticles before and after the process to check for any polymorphic changes. |
Issue 3: Drug Recrystallizes from Solid Dispersion
Problem: The drug in the amorphous solid dispersion crystallizes over time, leading to a decrease in solubility and dissolution rate.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Polymer incompatibility | Screen for polymers that have good miscibility with your compound. |
| High drug loading | Reduce the drug-to-polymer ratio. |
| Moisture-induced crystallization | Store the solid dispersion under dry conditions and consider using a secondary drying step. |
| Low glass transition temperature (Tg) | Select a polymer with a higher Tg to improve the physical stability of the amorphous system. |
Quantitative Data on Solubility Enhancement
While specific data for tetrahydroquinoxaline derivatives is limited in publicly available literature, the following table presents data for structurally related tetrahydroisoquinoline analogs, demonstrating the potential for solubility improvement through chemical modification.
| Compound | Modification | Aqueous Solubility | Fold Increase |
| Analog 1 | Parent Compound | 22 µg/mL | - |
| Analog 2 | Introduction of a polar substituent | 19 µg/mL | ~0.86 |
Data adapted from a study on tetrahydroisoquinoline analogs as anti-HIV agents.[1]
Experimental Protocols
Protocol 1: General Procedure for Salt Screening of a Tetrahydroquinoxaline Derivative
This protocol outlines a general procedure for screening different salt forms of a tetrahydroquinoxaline-based compound.
Caption: Workflow for a salt screening experiment.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the tetrahydroquinoxaline derivative and a panel of pharmaceutically acceptable counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) in a suitable solvent (e.g., ethanol, isopropanol, acetone).
-
Mixing: In a series of vials, mix equimolar amounts of the drug solution and each counter-ion solution.
-
Equilibration: Allow the mixtures to stir at a controlled temperature (e.g., room temperature or 50°C) for a set period (e.g., 24-48 hours).
-
Isolation: If a precipitate forms, isolate the solid by filtration. If no precipitate forms, attempt to induce crystallization by slow evaporation of the solvent or by adding an anti-solvent.
-
Characterization: Analyze the isolated solids using techniques such as XRPD, DSC, thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR) to confirm salt formation and determine its properties.
-
Solubility Measurement: Determine the aqueous solubility of the confirmed salt forms.
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
This protocol describes the preparation of a nanosuspension of a poorly soluble compound using a wet media milling technique.[2][3]
Methodology:
-
Preparation of the Suspension: Prepare a pre-suspension by dispersing the tetrahydroquinoxaline compound in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80).[2]
-
Milling: Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to a milling chamber.
-
Process: Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling media.
-
Characterization: Characterize the nanosuspension for particle size, particle size distribution (using dynamic light scattering), and zeta potential.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the nanosuspension to the unmilled drug.[3]
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol outlines the preparation of a solid dispersion of a tetrahydroquinoxaline derivative with a hydrophilic polymer.
Methodology:
-
Dissolution: Dissolve the tetrahydroquinoxaline compound and a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) in a common volatile organic solvent (e.g., methanol, ethanol, acetone).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, mill it into a powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its solid state (amorphous or crystalline) using XRPD and DSC, and assess for drug-polymer interactions using Fourier-transform infrared spectroscopy (FTIR).
-
Solubility and Dissolution: Determine the aqueous solubility and dissolution rate of the solid dispersion and compare it to the physical mixture and the pure drug.
References
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 2. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
Resolving peak tailing issues in HPLC analysis of basic quinoline compounds
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of basic quinoline (B57606) compounds. The following resources are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to peak tailing, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2][3][4] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[2] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak.[3] Generally, a tailing factor greater than 1.2 is considered significant peak tailing.[3][5][6]
Q2: Why are basic quinoline compounds particularly prone to peak tailing?
Basic compounds, such as those containing quinoline moieties, are susceptible to strong secondary interactions with the stationary phase in reversed-phase HPLC.[1][2][6] The primary cause is the interaction between the protonated basic functional groups of the analyte and ionized residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][6][7][8] These interactions lead to some analyte molecules being retained longer than the bulk, resulting in a "tail" on the peak.
Q3: What are the primary causes of peak tailing for basic compounds?
The most common causes of peak tailing for basic analytes like quinoline derivatives include:
-
Secondary Silanol Interactions: Strong ionic interactions between the protonated basic analyte and negatively charged silanol groups on the stationary phase.[1][6][7][8]
-
Improper Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte can lead to the presence of both ionized and unionized forms, causing peak distortion.[7][9][10] Additionally, a mobile phase pH above 3 can lead to the ionization of silanol groups, increasing their interaction with basic analytes.[5][6]
-
Insufficient Buffer Concentration: A low buffer concentration may not be adequate to maintain a consistent pH at the column surface or to mask the active silanol sites.[5][11]
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[5]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][4][5]
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[5][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of basic quinoline compounds.
Step 1: Initial Diagnosis
The first step is to determine if the peak tailing is specific to the basic analyte or a general system issue.
Experimental Protocol:
-
Prepare a Neutral Marker Solution: Prepare a solution of a neutral compound (e.g., toluene) in the mobile phase.
-
Injection: Inject the neutral marker solution onto the HPLC system using the same method conditions as for your quinoline compound.
-
Analysis: Observe the peak shape of the neutral marker.
Interpretation:
-
If the neutral marker peak is symmetrical (Tf ≈ 1.0): The issue is likely related to chemical interactions between your basic quinoline compound and the stationary phase. Proceed to Step 2: Method Optimization .
-
If the neutral marker peak also tails: The problem is likely due to an instrumental issue. Proceed to Step 3: Instrument Troubleshooting .
Diagram of the Initial Diagnostic Workflow
Caption: Initial diagnostic workflow for HPLC peak tailing.
Step 2: Method Optimization
Optimizing the chromatographic method is crucial for minimizing peak tailing of basic compounds.
A. Mobile Phase pH Adjustment
The pH of the mobile phase is a critical parameter for controlling the ionization state of both the quinoline analyte and the silanol groups on the stationary phase.[10][12][13][14]
Experimental Protocol:
-
Determine pKa: If the pKa of your quinoline compound is known, this will guide your pH selection.
-
Prepare Buffers: Prepare a series of aqueous buffers at different pH values. For basic compounds, a low pH (e.g., 2.5-3.5) is often effective at protonating the analyte and suppressing the ionization of silanol groups.[1][5][15][16]
-
Mobile Phase Preparation: Mix the aqueous buffer with the organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio.
-
Column Equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Injection and Analysis: Inject your quinoline compound and evaluate the peak shape.
Expected Outcome:
| Mobile Phase pH | Analyte State (Basic Quinoline) | Silanol State | Expected Tailing Factor (Tf) |
| < 3.0 | Fully Protonated (+) | Non-ionized (Si-OH) | Significantly Reduced (closer to 1.0) |
| 3.0 - 7.0 | Protonated (+) | Partially to Fully Ionized (SiO-) | High (> 1.5) |
| > 7.0 | Neutral | Fully Ionized (SiO-) | Moderate to High |
B. Mobile Phase Additives
The use of additives can help to mask residual silanol groups and improve peak shape.
Experimental Protocol (using a competing base):
-
Prepare Additive Stock Solution: Prepare a stock solution of a competing base, such as triethylamine (B128534) (TEA), at a concentration of 0.1-0.5% (v/v) in the mobile phase.[11][17]
-
Mobile Phase Preparation: Add the competing base to the mobile phase at a final concentration typically between 20-50 mM.
-
Column Equilibration and Analysis: Equilibrate the column and inject your sample.
Experimental Protocol (using inorganic salts):
-
Prepare Salt Solution: Prepare mobile phases containing different concentrations of an inorganic salt like potassium hexafluorophosphate (B91526) (KPF6) or sodium perchlorate (B79767) (NaClO4).[18]
-
Analysis: Equilibrate the column with each mobile phase and inject the sample, observing the effect on retention time and peak shape. An increase in counteranion concentration often leads to a decrease in the tailing factor.[18]
C. Column Chemistry Selection
The choice of HPLC column can have a significant impact on peak shape for basic compounds.
-
End-capped Columns: These columns have been treated to reduce the number of free silanol groups, thus minimizing secondary interactions.[2][7]
-
Polar-Embedded Group Columns: These columns have a polar group embedded in the stationary phase that helps to shield the basic analytes from interacting with the silica (B1680970) surface.[7][19]
-
Type B Silica Columns: Modern columns manufactured with high-purity, low-acidity silica (Type B) have fewer and less active silanol groups, resulting in improved peak shape for basic compounds.[1]
-
Hybrid Silica Columns: These columns incorporate both organic and inorganic material in the stationary phase, offering better pH stability and reduced silanol activity.[1]
Step 3: Instrument Troubleshooting
If peak tailing is observed for both your analyte and a neutral marker, the issue is likely related to the HPLC system itself.
-
Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[7]
-
Inspect Fittings and Connections: Look for any leaks or poorly fitted connections that could introduce dead volume.
-
Column Void or Blockage: A void at the head of the column or a blocked frit can cause peak distortion.[2][8] Try reversing and flushing the column (if permitted by the manufacturer's instructions) or replacing the column and/or guard column.[5][6]
Diagram of the Chemical Interactions Leading to Peak Tailing
Caption: Interaction between a basic quinoline and an ionized silanol group.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. uhplcs.com [uhplcs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. acdlabs.com [acdlabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. hplc.eu [hplc.eu]
- 12. moravek.com [moravek.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. agilent.com [agilent.com]
- 15. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Which column for basic analytes - Chromatography Forum [chromforum.org]
Technical Support Center: Optimizing Catalyst Selection for Quinoxaline Hydrogenation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for quinoxaline (B1680401) hydrogenation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for quinoxaline hydrogenation?
A1: A wide range of catalysts are employed for the hydrogenation of quinoxalines, broadly categorized as homogeneous and heterogeneous systems. Noble metal catalysts, particularly those based on rhodium (Rh), iridium (Ir), ruthenium (Ru), and palladium (Pd), are highly effective for achieving high yields and enantioselectivities, especially in asymmetric hydrogenation.[1] Non-noble metal catalysts, such as those based on cobalt (Co) and nickel (Ni), offer a more cost-effective and sustainable alternative.[2][3] Additionally, transfer hydrogenation using hydrogen donors like pinacolborane (HBpin), Hantzsch esters, or formic acid provides a convenient alternative to using high-pressure hydrogen gas.[4][5][6][7]
Q2: How do I choose the right catalyst for my specific quinoxaline derivative?
A2: The optimal catalyst depends on the substitution pattern of the quinoxaline and the desired product (e.g., racemic or enantiomerically enriched tetrahydroquinoxaline). For asymmetric hydrogenation to produce chiral tetrahydroquinoxalines, iridium and rhodium catalysts with chiral ligands are often the catalysts of choice, delivering high enantioselectivities (ee).[8][1][9] The choice of solvent can also influence the stereochemical outcome, with some systems allowing for the selective formation of either enantiomer by simply changing the solvent.[1][9] For simple hydrogenations where chirality is not a concern, catalysts like Raney Nickel or supported palladium can be effective.[3]
Q3: What are the key reaction parameters to consider for optimizing quinoxaline hydrogenation?
A3: Several parameters critically influence the outcome of quinoxaline hydrogenation:
-
Hydrogen Source and Pressure: Direct hydrogenation typically requires a hydrogen gas atmosphere, with pressures ranging from atmospheric to high pressure (e.g., 40-50 bar).[2] Transfer hydrogenation offers a milder alternative, avoiding the need for specialized high-pressure equipment.[4]
-
Solvent: The choice of solvent can significantly impact reaction rate, selectivity, and even the stereochemical outcome in asymmetric hydrogenations.[1][2][9] Common solvents include methanol (B129727), ethanol, toluene, and dioxane.
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 100-120 °C), depending on the catalyst's activity and the substrate's reactivity.[2]
-
Catalyst Loading: The amount of catalyst used is typically a small percentage of the substrate, and optimizing this can reduce costs and minimize potential side reactions.
Q4: What is transfer hydrogenation, and what are its advantages for quinoxaline reduction?
A4: Transfer hydrogenation is a reduction technique where hydrogen is transferred from a donor molecule to the substrate, mediated by a catalyst. Common hydrogen donors include Hantzsch esters, formic acid, and pinacolborane (HBpin).[4][6][7] The primary advantages of this method are that it avoids the use of flammable and high-pressure hydrogen gas, making it experimentally simpler and safer to handle in a standard laboratory setting. It has been successfully applied to the reduction of a variety of quinoxalines to tetrahydroquinoxalines.[4][5]
Troubleshooting Guides
Issue 1: Low Conversion or No Reaction
Possible Causes & Troubleshooting Steps:
-
Inactive Catalyst:
-
Action: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere if it's air-sensitive). For heterogeneous catalysts, verify their activity with a known standard reaction.
-
-
Insufficient Hydrogen:
-
Action (for H₂ gas): Purge the reaction vessel thoroughly with hydrogen gas. Ensure there are no leaks in the system. Consider increasing the hydrogen pressure.
-
Action (for transfer hydrogenation): Check the purity and stoichiometry of the hydrogen donor.
-
-
Suboptimal Reaction Conditions:
-
Action: Systematically vary the temperature and reaction time. Higher temperatures and longer reaction times may be necessary for less reactive substrates.
-
-
Solvent Effects:
-
Action: The solvent can significantly influence catalyst activity. Try a different solvent; for example, some cobalt-based catalysts show markedly different activities in methanol versus ethanol.[2]
-
Issue 2: Poor Selectivity (Formation of Byproducts)
Possible Causes & Troubleshooting Steps:
-
Over-reduction:
-
Action: The formation of decahydroquinoxalines from the desired tetrahydroquinoxaline can occur with highly active catalysts or prolonged reaction times. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Reducing the reaction temperature or hydrogen pressure may also improve selectivity.
-
-
Side Reactions on the Substituents:
-
Action: If the quinoxaline has other reducible functional groups, the catalyst may not be chemoselective. Supported gold catalysts have shown unusual chemoselectivity, leaving functional groups like halogens, ketones, and olefins intact during the hydrogenation of the quinoxaline ring.[10]
-
-
Formation of N-Oxides or Benzimidazoles:
-
Action: These byproducts are more common in quinoxaline synthesis but can sometimes be observed.[11] Ensure the starting material is pure and the reaction is performed under an inert atmosphere to prevent oxidation.
-
Issue 3: Catalyst Deactivation
Possible Causes & Troubleshooting Steps:
-
Poisoning:
-
Coking/Fouling:
-
Leaching or Sintering (for heterogeneous catalysts):
-
Action: The active metal may leach into the solution or metal particles may agglomerate (sinter) at high temperatures, reducing the active surface area.[14] Consider using a milder regeneration method or operating at lower temperatures.
-
Catalyst Regeneration:
For carbon-supported platinum and ruthenium catalysts that have been deactivated by carbon deposition, a mild regeneration procedure involving air oxidation followed by hydrogen reduction has been shown to fully recover catalytic activity.[14]
Data Presentation
Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of 2-Substituted Quinoxalines
| Catalyst System | Substrate | Solvent | Yield (%) | ee (%) | Reference |
| [Rh(cod)Cl]₂ / Chiral Thiourea Ligand | 2-Alkyl/Aryl Quinoxalines | Toluene | up to 98 | up to 99 | [8] |
| Ir-Catalyst / Chiral Ligand | 2-Aryl Quinoxalines | Toluene/Dioxane | up to 93 | up to 98 (R) | [1][9] |
| Ir-Catalyst / Chiral Ligand | 2-Aryl Quinoxalines | EtOH | up to 83 | up to 93 (S) | [1][9] |
Table 2: Comparison of Catalysts for Transfer Hydrogenation of Quinoxalines
| Catalyst System | Hydrogen Source | Substrate Scope | Yield (%) | Reference |
| Bu₄NBr | HBpin | Various Quinoxalines | Moderate to Excellent | [5][7] |
| Co(BF₄)₂·6H₂O / Ligand | Formic Acid | Quinolines & Heterocycles | - | [6] |
| Rhodium Complex | Water | Quinoxalines | - | [4] |
| Iron(II) Triflate | Hantzsch Ester | Quinolines | Excellent | [4] |
Experimental Protocols
General Protocol for Asymmetric Hydrogenation of Quinoxaline[8]
-
In a glovebox, add the quinoxaline substrate (0.25 mmol), the rhodium precursor [Rh(cod)Cl]₂ (0.5 mol%), and the chiral ligand (1 mol%) to a vial.
-
Add the appropriate solvent (e.g., 2 mL of toluene).
-
Place the vial in an autoclave.
-
Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure.
-
Stir the reaction at the specified temperature for the required time.
-
After the reaction, carefully release the hydrogen pressure.
-
Determine the conversion by ¹H NMR analysis of the crude reaction mixture.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.
General Protocol for Transfer Hydrogenation using HBpin[5]
-
To a reaction tube, add the quinoxaline (0.2 mmol), tetrabutylammonium (B224687) bromide (Bu₄NBr) catalyst (e.g., 10 mol%), and a suitable solvent.
-
Add pinacolborane (HBpin) as the hydrogen source.
-
Stir the reaction mixture at the specified temperature for the required time.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and work up as appropriate (e.g., extraction).
-
Purify the product by column chromatography.
Visualizations
References
- 1. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source [organic-chemistry.org]
- 8. Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 13. Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts [mdpi.com]
- 14. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 5,6,7,8-Tetrahydroquinoxaline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5,6,7,8-Tetrahydroquinoxaline for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most direct and industrially viable method for synthesizing this compound is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. For this specific molecule, the reaction involves the cyclocondensation of cyclohexane-1,2-dione with ethane-1,2-diamine (ethylenediamine). This method is often preferred for its high atom economy and the availability of starting materials.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up the synthesis, careful control of several parameters is crucial to ensure consistent yield and purity. These include:
-
Temperature: Exothermic reactions can lead to side product formation. Proper temperature control is essential.
-
Rate of Addition: Slow and controlled addition of reactants can prevent localized overheating and improve reaction selectivity.
-
Agitation: Efficient stirring is necessary to ensure homogeneity and effective heat transfer.
-
Purity of Starting Materials: Impurities in either cyclohexane-1,2-dione or ethylenediamine (B42938) can lead to the formation of undesired side products and complicate purification.
Q3: What are the common impurities I might encounter, and how can I minimize them?
A3: Common impurities can include unreacted starting materials, partially reacted intermediates, and products from side reactions such as self-condensation of cyclohexane-1,2-dione. To minimize these, ensure the purity of your starting materials and optimize reaction conditions such as temperature and reaction time.
Q4: What purification methods are suitable for large-scale production of this compound?
A4: For large-scale purification, methods that are both efficient and scalable are recommended.[1] These include:
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.[1]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a highly effective purification technique.[1]
-
Chromatography: While common at the lab scale, column chromatography can be adapted for larger scales but may be less economical for industrial production compared to crystallization or distillation.[1]
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the condensation of cyclohexane-1,2-dione and ethylenediamine.
Materials and Reagents:
-
Cyclohexane-1,2-dione
-
Ethane-1,2-diamine (Ethylenediamine)
-
Ethanol (B145695) (or other suitable solvent)
-
Glacial Acetic Acid (optional, as catalyst)
-
Sodium Sulfate (anhydrous, for drying)
-
Activated Carbon (for decolorization, if necessary)
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve cyclohexane-1,2-dione in ethanol.
-
Reactant Addition: Slowly add a solution of ethylenediamine in ethanol to the reaction mixture via the dropping funnel. A slight excess of ethylenediamine may be used to ensure complete conversion of the dione.
-
Catalyst Addition (Optional): A catalytic amount of glacial acetic acid can be added to promote the condensation.
-
Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature within a specified range (e.g., 20-30°C) with external cooling if necessary. Monitor the progress of the reaction by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be taken up in a suitable organic solvent and washed with water to remove any remaining ethylenediamine or acetic acid.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system or by vacuum distillation.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Purity
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol | Methanol | Toluene |
| Temperature | 25°C | 50°C | 80°C |
| Catalyst | None | Acetic Acid | None |
| Yield (%) | 85 | 92 | 78 |
| Purity (%) | 95 | 98 | 90 |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or consider gentle heating. Ensure stoichiometric balance or a slight excess of the diamine. |
| Side reactions due to high temperature. | Maintain strict temperature control, especially during reactant addition. | |
| Impure starting materials. | Verify the purity of cyclohexane-1,2-dione and ethylenediamine before use. | |
| Product is Dark/Discolored | Formation of colored impurities. | Treat the crude product solution with activated carbon before crystallization. |
| Difficulty with Purification | Product oiling out during crystallization. | Ensure the correct solvent system is used for crystallization. Try a slower cooling rate or seeding with a pure crystal. |
| Co-elution of impurities during chromatography. | Optimize the solvent system for better separation on TLC before scaling up to column chromatography. | |
| Inconsistent Results at Scale | Poor heat transfer in a larger reactor. | Ensure adequate agitation and use a reactor with appropriate heat exchange capabilities. |
| Inefficient mixing. | Use a suitable mechanical stirrer and ensure proper baffle placement in the reactor. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of Tetrahydroquinoxaline Sulfonamides as Novel Anticancer Agents
This guide provides a detailed comparison of tetrahydroquinoxaline sulfonamide derivatives, focusing on their structure-activity relationship (SAR) as potential anticancer agents. The data presented is primarily derived from a recent study investigating these compounds as colchicine (B1669291) binding site inhibitors, which interfere with microtubule dynamics, a validated target in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.
Structure-Activity Relationship (SAR) Analysis
A series of novel tetrahydroquinoxaline sulfonamide derivatives were synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. The core structure and the substitution points (R¹, R², and R³) are depicted below. The biological activity is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Core Structure of Tetrahydroquinoxaline Sulfonamides:
The antiproliferative activity of these compounds was initially screened against the HT-29 human colon cancer cell line. The results, summarized in the table below, provide insights into the influence of different substituents on their anticancer potency.
Table 1: Antiproliferative Activity of Tetrahydroquinoxaline Sulfonamide Derivatives against HT-29 Cancer Cell Line
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (μM) against HT-29[1] |
| I-1 | 4-Methylphenyl | H | >10 |
| I-2 | 4-Methoxyphenyl (B3050149) | H | >10 |
| I-3 | 4-Chlorophenyl | H | >10 |
| I-4 | 4-Fluorophenyl | H | >10 |
| I-5 | 4-Methylphenyl | 6-Methoxy | 6.45 |
| I-6 | 3-Methylphenyl | 6-Methoxy | 5.21 |
| I-7 | 4-Methoxyphenyl | 6-Methoxy | 0.81 |
| I-8 | 3-Methoxyphenyl | 6-Methoxy | 3.24 |
| I-9 | 2-Methoxyphenyl | 6-Methoxy | 4.53 |
| I-10 | 4-Chlorophenyl | 6-Methoxy | 3.11 |
| I-11 | 3-Chlorophenyl | 6-Methoxy | 4.76 |
| I-12 | 2-Chlorophenyl | 6-Methoxy | 6.32 |
| I-13 | 4-Fluorophenyl | 6-Methoxy | 2.58 |
| I-14 | 3-Fluorophenyl | 6-Methoxy | 4.33 |
| I-15 | 2-Fluorophenyl | 6-Methoxy | 5.89 |
| I-16 | 3,4-Dimethoxyphenyl | 6-Methoxy | 1.57 |
| I-17 | 3,5-Dimethoxyphenyl | 6-Methoxy | 2.03 |
| I-18 | 2,4-Dimethoxyphenyl | 6-Methoxy | 3.98 |
| I-19 | 3,4,5-Trimethoxyphenyl | 6-Methoxy | 1.26 |
| I-20 | 4-Trifluoromethylphenyl | 6-Methoxy | 4.88 |
| I-21 | 3-Trifluoromethylphenyl | 6-Methoxy | 5.12 |
| I-22 | 4-Nitrophenyl | 6-Methoxy | 7.34 |
| I-23 | 2-Naphthyl | 6-Methoxy | 3.75 |
| I-24 | Ethyl | 6-Methoxy | >10 |
| I-25 | 4-Methylphenyl | 6-Methoxycarbonyl | >10 |
| I-26 | 4-Methoxyphenyl | 6-Methoxycarbonyl | 9.87 |
Key SAR Observations:
-
Effect of Substitution on the Tetrahydroquinoxaline Ring (R²): The presence of a methoxy (B1213986) group at the R² position (compounds I-5 to I-24) significantly enhances antiproliferative activity compared to unsubstituted compounds (I-1 to I-4) or those with a methoxycarbonyl group (I-25, I-26).[1]
-
Effect of Substitution on the Phenyl Ring (R¹):
-
Position of Substituents: For monosubstituted phenyl rings, substituents at the para-position generally lead to higher activity than those at the meta- or ortho-positions (e.g., I-7 vs. I-8 and I-9; I-10 vs. I-11 and I-12; I-13 vs. I-14 and I-15).[1]
-
Nature of Substituents: Electron-donating groups, particularly methoxy groups, are favorable for activity. Compound I-7 , with a 4-methoxyphenyl group, emerged as the most potent derivative with an IC₅₀ value of 0.81 μM.[1]
-
Multiple Substituents: The introduction of multiple methoxy groups on the phenyl ring (I-16 to I-19) also resulted in potent compounds.[1]
-
-
Replacement of the Phenyl Ring: Replacing the substituted phenyl group with a naphthyl group (I-23) maintained moderate activity, whereas replacement with an ethyl group (I-24) led to a complete loss of activity, highlighting the importance of an aromatic moiety at this position.[1]
Based on these findings, the most promising compound, I-7 , was selected for further evaluation against a panel of cancer cell lines.
Table 2: Antiproliferative Activity of Compound I-7 against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ of I-7 (μM)[1] | IC₅₀ of ABT-751 (μM)[1] |
| HT-29 | Colon Cancer | 0.81 | 0.54 |
| HeLa | Cervical Cancer | 0.93 | 0.62 |
| A549 | Lung Cancer | 1.05 | 0.78 |
| HCT116 | Colon Cancer | 0.88 | 0.59 |
| MCF-7 | Breast Cancer | 1.12 | 0.85 |
Compound I-7 demonstrated potent antiproliferative activity across all tested cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range, comparable to the positive control, ABT-751.[1]
Visualizing the Mechanism and Workflow
To better understand the biological context and the research process, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.
References
Comparative Bioactivity of 5,6,7,8-Tetrahydroquinoxaline Scaffolds and Other N-heterocycles: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of N-heterocyclic compounds, with a focus on quinoxaline (B1680401) derivatives and their therapeutic potential. While specific quantitative bioactivity data for the parent 5,6,7,8-tetrahydroquinoxaline remains limited in publicly available research, this guide leverages extensive data on its derivatives and related N-heterocycles, namely quinolines and quinazolines, to provide a valuable comparative analysis.
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs and investigational molecules.[1][2] Their structural diversity and ability to interact with a wide range of biological targets make them a fertile ground for the discovery of novel therapeutics.[3] This guide delves into the comparative anticancer and antimicrobial activities of these compounds, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Comparative Anticancer Activity
Quinoxaline, quinoline (B57606), and quinazoline (B50416) derivatives have all demonstrated significant potential as anticancer agents.[4][5][6] Their mechanisms of action are diverse and often involve the inhibition of critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[1][3]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives of these N-heterocycles against various cancer cell lines. It is important to note that the activity is highly dependent on the specific substitutions on the heterocyclic core.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline | Compound 5 (ester and amide derivative) | HeLa (Cervical Cancer) | 0.126 | [5] |
| SMMC-7721 (Hepatoma) | 0.071 | [5] | ||
| K562 (Leukemia) | 0.164 | [5] | ||
| Compound 14 (1-(N-substituted)-quinoxaline) | MCF-7 (Breast Cancer) | 2.61 | [5] | |
| Compound 18 (sulfono-hydrazide derivative) | MCF-7 (Breast Cancer) | 22.11 ± 13.3 | [5] | |
| Quinoline | Compound 62 (quinoline-indole derivative) | HepG2 (Liver Cancer) | 0.002 | [7] |
| Compound 51 (aryl quinoline derivative) | KB (Oral Cancer) | 0.030 | [7] | |
| Compound 9a (quinoline-8-sulfonamide derivative) | C32 (Melanoma) | 233.9 | [8] | |
| Quinazoline | Compound 6b (4-aminoquinazoline derivative) | HCT-116 (Colon Cancer) | 0.0136 | [9] |
| PVHD121 | A549 (Lung Cancer) | Micromolar range | [6] | |
| HCT116 (Colon Cancer) | Micromolar range | [6] |
Comparative Antimicrobial Activity
Derivatives of quinoxaline, quinoline, and quinazoline have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[10][11][12]
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives, illustrating their potency against various microorganisms.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline | Compound 2d | Escherichia coli | 8 | [13] |
| Compound 3c | Escherichia coli | 8 | [13] | |
| Compound 10 (pentacyclic) | Candida albicans | 16 | [13] | |
| Aspergillus flavus | 16 | [13] | ||
| Quinoxaline derivative | MRSA | 1-4 | [14][15] | |
| Quinoline | Ciprofloxacin | Escherichia coli | 0.013 - 1 | [11] |
| Staphylococcus aureus | 0.125 - 8 | [11] | ||
| Nalidixic Acid | Escherichia coli | 0.50 - 64 | [11] | |
| Quinazoline | Compound 3f | Staphylococcus aureus | 0.0078 | [16] |
| Compound 3g | Pseudomonas aeruginosa | 0.0625 (mg/mL) | [16] |
Experimental Protocols
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.
Signaling Pathway Visualizations
Quinoxaline derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt and MAPK pathways are two of the most frequently targeted pathways.[1][3]
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Its aberrant activation is a hallmark of many cancers. Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, a key downstream effector of Akt.[3]
References
- 1. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyrrolo[1,2-a]quinoxaline derivatives as potential inhibitors of Akt kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validating the Mechanism of Action for TQ-123: A Novel Tetrahydroquinoxaline-Based Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of a new tetrahydroquinoxaline-based drug candidate, designated TQ-123. We compare the hypothetical performance of TQ-123 with established kinase inhibitors, Dovitinib (a multi-kinase inhibitor targeting FGFR1) and Roscovitine (a CDK2 inhibitor), providing supporting experimental data and detailed protocols. This document is intended to guide researchers in designing and interpreting key experiments to elucidate the molecular mechanism of novel therapeutic agents.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data for TQ-123 in comparison to established inhibitors.
Table 1: In Vitro Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| TQ-123 | FGFR1 | 15 |
| Dovitinib | FGFR1 | 8[1] |
| Roscovitine | CDK2 | 380[2] |
| TQ-123 | CDK2 | >10,000 |
| Dovitinib | CDK2 | 120 |
| Roscovitine | CDK2 | 380[2] |
Table 2: Cellular Anti-Proliferative Activity
| Compound | Cell Line | IC50 (µM) |
| TQ-123 | H460 (Lung Cancer) | 0.5 |
| Dovitinib | H460 (Lung Cancer) | 1.2[1] |
| TQ-123 | B16-F10 (Melanoma) | 1.2 |
| Dovitinib | B16-F10 (Melanoma) | 2.5[1] |
| TQ-123 | Hela229 (Cervical Cancer) | 0.8 |
| Dovitinib | Hela229 (Cervical Cancer) | 1.8[1] |
Mandatory Visualization
Caption: TQ-123 inhibits the FGFR1 signaling pathway.
Caption: Western blot experimental workflow.
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (LANCE Ultra TR-FRET)
This assay is designed to measure the direct inhibitory effect of TQ-123 on the kinase activity of purified FGFR1 and CDK2.
-
Materials:
-
Purified recombinant human FGFR1 and CDK2/cyclin A2 enzymes.
-
LANCE Ultra ULight™-poly GT (for FGFR1) or specific peptide substrate (for CDK2).
-
Europium-labeled anti-phospho-substrate antibody.
-
ATP.
-
Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
384-well white OptiPlates.
-
Test compounds (TQ-123, Dovitinib, Roscovitine) serially diluted in DMSO.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution (FGFR1 or CDK2/cyclin A2) to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the ULight™-peptide substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a solution containing the Europium-labeled antibody in stop buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate IC50 values using a four-parameter logistic equation.[3]
-
2. Cell Proliferation Assay (MTT)
This assay determines the cytotoxic effect of TQ-123 on cancer cell lines.
-
Materials:
-
H460, B16-F10, and Hela229 cancer cell lines.
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS).
-
96-well plates.
-
Test compounds (TQ-123, Dovitinib) serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48 hours.[4]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[4]
-
3. Western Blot Analysis of Signaling Pathway Modulation
This technique is used to assess the effect of TQ-123 on the phosphorylation status of key proteins in the FGFR1 signaling pathway, such as ERK.[5][6][7]
-
Materials:
-
H460 cells.
-
Complete growth medium.
-
Test compound TQ-123.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed H460 cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of TQ-123 for a specified time (e.g., 2 hours).
-
Lyse the cells in ice-cold RIPA buffer.[7]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[7]
-
Quantify band intensities and normalize to a loading control like GAPDH.[7]
-
References
- 1. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Validation of In Vitro and In Vivo Activity for Tetrahydroquinoxaline Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrahydroquinoxalines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of their in vitro and in vivo activities, offering a resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold. While direct, one-to-one cross-validation studies for a comprehensive set of tetrahydroquinoxaline compounds are limited in publicly available literature, this guide synthesizes existing data to highlight key findings and methodologies.
In Vitro Activity of Tetrahydroquinoxaline Derivatives
The in vitro evaluation of tetrahydroquinoxaline compounds has predominantly focused on their anticancer properties, with numerous studies reporting their cytotoxic effects against various cancer cell lines.
Quantitative In Vitro Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several tetrahydroquinoxaline derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| I-7 | HT-29 (Colon) | Not specified, but showed high inhibition | [1] |
| I-7 | A549 (Lung) | Not specified, but showed high inhibition | [1] |
| I-7 | MCF-7 (Breast) | Not specified, but showed high inhibition | [1] |
| I-7 | PC-3 (Prostate) | Not specified, but showed high inhibition | [1] |
| Compound 15 | MCF-7 (Breast) | 15.16 | [2] |
| Compound 15 | HepG-2 (Liver) | 18.74 | [2] |
| Compound 15 | A549 (Lung) | 18.68 | [2] |
| Compound 4a | HCT-116 (Colon) | ~13 | [3] |
| Compound 4a | A549 (Lung) | ~13 | [3] |
| Compound 2 | MCF-7 (Breast) | 50 (at 72h) | [4] |
| Compound 2 | MDA-MB-231 (Breast) | 25 (at 72h) | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The tetrahydroquinoxaline compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Several studies have delved into the mechanisms underlying the anticancer effects of tetrahydroquinoxalines.
-
Tubulin Polymerization Inhibition: Compound I-7, a tetrahydroquinoxaline sulfonamide derivative, has been shown to inhibit tubulin polymerization, leading to a disruption of the microtubule network and cell cycle arrest at the G2/M phase.[1]
References
Head-to-Head Comparison of Tetrahydroquinoxaline Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anti-cancer activity of various tetrahydroquinoxaline and its analogous tetrahydroquinoline derivatives. The information presented is collated from recent preclinical studies to facilitate an objective evaluation of their potential as therapeutic agents. This document details their cytotoxic efficacy across a range of cancer cell lines, outlines the experimental methodologies for key assays, and visualizes the primary signaling pathways implicated in their mechanism of action.
Quantitative Performance Analysis
The in vitro cytotoxic activity of several tetrahydroquinoline analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the tables below.
Table 1: IC50 Values (µM) of Tetrahydroquinoline Derivatives Against Various Cancer Cell Lines
| Compound ID | HCT-116 (Colon) | A-549 (Lung) | MCF-7 (Breast) | HEK293 (Normal) |
| 9 | >50 | >50 | >50 | >50 |
| 16 | >50 | >50 | >50 | >50 |
| 17 | >50 | >50 | >50 | >50 |
| 18a | 39.83 ± 2.62 | 27.24 ± 1.53 | >50 | >50 |
| 18c | 18.93 ± 1.26 | 23.83 ± 4.02 | >50 | >50 |
| 18d | >50 | >50 | >50 | >50 |
| 18e | >50 | 45.33 ± 4.20 | >50 | >50 |
| 19a | 26.17 ± 1.69 | >50 | >50 | >50 |
| 19b | 13.49 ± 0.20 | 15.69 ± 2.56 | >50 | >50 |
| 19c | 12.96 ± 2.68 | 28.44 ± 0.56 | >50 | >50 |
| 19d | 31.64 ± 0.58 | 41.07 ± 0.93 | >50 | >50 |
| 19e | 13.88 ± 1.30 | >50 | >50 | >50 |
| 20a | 13.11 ± 1.55 | 21.79 ± 0.22 | >50 | >50 |
| 20b | >50 | >50 | >50 | >50 |
| 20c | 18.44 ± 2.04 | 23.83 ± 4.02 | >50 | >50 |
| 20d | 12.04 ± 0.57 | 12.55 ± 0.54 | >50 | >50 |
| 20e | >50 | >50 | >50 | >50 |
| 21 | >50 | >50 | >50 | >50 |
| 22 | >50 | >50 | >50 | >50 |
| 23 | >50 | >50 | >50 | >50 |
| 24 | >50 | >50 | >50 | >50 |
Data is presented as the mean ± standard deviation of three independent experiments.
Table 2: IC50 Values (µM) of Additional Tetrahydroquinoline Analogs
| Compound ID | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| 10 | 68.02 ± 3.4 | 55.12 ± 2.7 | 43.19 ± 2.1 |
| 13 | 21.43 ± 1.1 | 29.87 ± 1.5 | 33.16 ± 1.6 |
| 15 | 15.16 ± 0.8 | 18.74 ± 0.9 | 18.68 ± 0.9 |
| 16 | 9.00 ± 0.4 | 11.34 ± 0.6 | 10.12 ± 0.5 |
These compounds were compared against 5-FU as a standard drug.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative activity of the tetrahydroquinoxaline analogs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the tetrahydroquinoxaline analogs and incubated for an additional 48 to 72 hours.
-
MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
Apoptosis induction by the tetrahydroquinoxaline analogs is assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) double staining.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC fluorescence (indicating apoptosis) and PI fluorescence (indicating necrosis or late apoptosis) are measured. The data allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4]
Cell Cycle Analysis
The effect of tetrahydroquinoxaline analogs on the cell cycle distribution is analyzed by flow cytometry after staining with propidium iodide.
-
Cell Treatment: Cells are treated with the compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Fixation: The treated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined from the DNA content histograms.[5][6]
Signaling Pathways and Mechanisms of Action
Several tetrahydroquinoxaline and tetrahydroquinoline analogs exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydroquinoline analogs.
Disruption of KRas Signaling
The KRas protein is a key component of the RAS/MAPK pathway, which is critical for cell proliferation and survival. Mutations in the KRAS gene are common in many cancers, leading to constitutive activation of the pathway. Some tetrahydroisoquinoline derivatives have demonstrated the ability to inhibit KRas.
Caption: Inhibition of the KRas signaling pathway by tetrahydroisoquinoline analogs.
Inhibition of Tubulin Polymerization
Microtubules, which are polymers of tubulin, are essential for cell division. Some tetrahydroquinoline analogs act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by tetrahydroquinoline analogs.
Experimental Workflow
The general workflow for the preclinical evaluation of tetrahydroquinoxaline analogs as potential anti-cancer agents is depicted below.
Caption: General experimental workflow for the evaluation of tetrahydroquinoxaline analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Isosteric Replacement Strategies in the Design of Tetrahydroquinoxaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic application of isosteric and bioisosteric replacements is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. This guide provides a comparative analysis of isosteric replacement strategies specifically applied to the design of tetrahydroquinoxaline derivatives, a scaffold of significant interest in drug discovery due to its presence in a variety of biologically active molecules. We will delve into specific examples, present comparative biological data, and provide detailed experimental protocols for key assays.
Amide to Sulfonamide Bioisosterism in Colchicine (B1669291) Binding Site Inhibitors
A prominent example of bioisosterism in the development of tetrahydroquinoxaline-based anticancer agents is the replacement of an amide functional group with a sulfonamide. This strategy has been successfully employed to design novel inhibitors of the colchicine binding site on tubulin, aiming to disrupt microtubule dynamics in cancer cells.[1]
Comparative Biological Activity
The antiproliferative activity of a series of tetrahydroquinoxaline sulfonamide derivatives was evaluated against the HT-29 human colon cancer cell line. The results highlight the impact of this bioisosteric replacement and subsequent structural modifications on potency.
| Compound ID | R Group | Isosteric Group | IC50 (μM) against HT-29 Cells |
| Parent Amide | H | -CONH- | (Data not provided for direct comparison in the study) |
| I-7 | 4-OCH3 | -SO2NH- | 0.23 ± 0.04 |
| I-1 | H | -SO2NH- | > 10 |
| I-18 | 4-F | -SO2NH- | 1.35 ± 0.12 |
| I-21 | 3,4-di-F | -SO2NH- | 0.89 ± 0.08 |
| I-24 | Ethyl | -SO2NH- | > 10 |
Data sourced from a study on tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[1]
Key Structure-Activity Relationship (SAR) Insights:
-
The sulfonamide moiety serves as an effective bioisostere for the amide group in this series of compounds.[1]
-
The presence of a methoxy (B1213986) group on the tetrahydroquinoxaline ring significantly enhances inhibitory activity compared to unsubstituted analogs.[1]
-
Electron-donating or withdrawing substituents on the pendant phenyl ring influence potency, with the 4-methoxy substituted compound I-7 demonstrating the highest activity.[1]
-
Replacement of the phenyl ring with a small alkyl group like ethyl leads to a complete loss of activity, indicating the importance of the aromatic substituent for binding.[1]
Experimental Protocols
A general synthetic route for the preparation of the tetrahydroquinoxaline sulfonamide derivatives is outlined below.
Logical Flow of Synthesis:
Caption: General synthetic scheme for tetrahydroquinoxaline sulfonamides.
Step 1: Synthesis of N-substituted-2-chloroacetamide. To a solution of the appropriately substituted aniline in a suitable solvent, chloroacetyl chloride is added dropwise at 0°C. The reaction mixture is stirred for a specified time, and the resulting precipitate is filtered and dried to yield the intermediate amide.
Step 2: Synthesis of the Tetrahydroquinoxalinone Ring. The N-substituted-2-chloroacetamide is reacted with sodium sulfide in a solvent such as ethanol (B145695) under reflux to facilitate the cyclization and formation of the tetrahydroquinoxalinone core.
Step 3: Reduction of the Lactam. The tetrahydroquinoxalinone is reduced using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to yield the tetrahydroquinoxaline scaffold.
Step 4: Sulfonylation. The resulting tetrahydroquinoxaline is reacted with a substituted benzenesulfonyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in a suitable solvent to afford the final sulfonamide derivative. The product is then purified using column chromatography.
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Experimental Workflow for MTT Assay:
Caption: Workflow of the MTT assay for antiproliferative activity.
-
Cell Seeding: Human cancer cell lines (e.g., HT-29) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Other Isosteric Replacement Strategies and Future Directions
While the amide-to-sulfonamide replacement has proven effective, other isosteric modifications of the tetrahydroquinoxaline scaffold are being explored to develop novel therapeutic agents. A review of anticancer quinoxalines suggests that the replacement of an amide with a thiourea group can also yield compounds with good activity against cancer cell lines.[2] For instance, a thiourea-containing quinoxaline (B1680401) derivative showed an IC50 of 4.4 μM against both HCT116 and MCF-7 cell lines, whereas the corresponding sulfonamide was inactive.[2] This highlights that the choice of bioisostere is highly context-dependent and can lead to different activity profiles.
Future research in this area could explore a wider range of classical and non-classical bioisosteres for various functional groups on the tetrahydroquinoxaline core. For example:
-
Carboxylic Acid Bioisosteres: Replacing a carboxylic acid group with tetrazoles, acyl sulfonamides, or hydroxamic acids could modulate acidity, membrane permeability, and metabolic stability.
-
Phenyl Ring Bioisosteres: The pendant phenyl ring, crucial for the activity of the colchicine binding site inhibitors, could be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) to explore new interactions with the target protein and alter physicochemical properties.
-
Core Scaffold Modifications (Scaffold Hopping): While maintaining the key pharmacophoric elements, the tetrahydroquinoxaline core itself could be replaced with other bicyclic systems to explore novel chemical space and potentially discover compounds with improved properties.
Signaling Pathway Context
The tetrahydroquinoxaline sulfonamides discussed act as microtubule-targeting agents by inhibiting tubulin polymerization at the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, cell death.
Signaling Pathway of Colchicine Binding Site Inhibitors:
Caption: Mechanism of action for tetrahydroquinoxaline-based tubulin inhibitors.
References
Validating Novel Biological Targets for 5,6,7,8-Tetrahydroquinoxaline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroquinoxaline scaffold is a promising privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The validation of novel biological targets for its derivatives is a critical step in the drug discovery pipeline. This guide provides a comparative overview of potential biological targets for this compound and related derivatives, supported by available experimental and in-silico data. It also outlines key experimental protocols for target validation.
Identified Potential Biological Targets
Several potential biological targets for derivatives of the this compound scaffold and the closely related 5,6,7,8-tetrahydroquinazoline (B1197369) have been identified through both in-silico screening and experimental assays. These include enzymes involved in microbial pathogenesis, cancer-related proteins, and key players in signal transduction pathways.
Tubulin: A Key Target in Cancer Therapy
Recent studies have highlighted the potential of quinoxaline (B1680401) and tetrahydroquinoline derivatives as inhibitors of tubulin polymerization. These compounds act as microtubule-targeting agents, inducing cell cycle arrest and apoptosis, making them attractive candidates for anticancer drug development.
One study identified a novel quinoxaline derivative, compound I-7 , which demonstrated excellent antiproliferative activities against various cancer cell lines. Further biological analysis confirmed that compound I-7 inhibits tubulin polymerization and arrests the cell cycle at the G2/M phase[1]. Molecular docking studies suggest that these derivatives bind to the colchicine (B1669291) binding site on β-tubulin[1].
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Tetrahydroquinoxaline sulfonamide | I-7 | HT-29 (Colon Cancer) | >30% inhibition at 10 µM | [1] |
| Quinoxaline Derivative | Compound 12 | Not Specified | 0.19-0.51 |
Note: The data presented is from different studies and direct comparison should be made with caution.
Apoptosis Signal-Regulating Kinase 1 (ASK1): A Target in Inflammatory Diseases
ASK1 is a key enzyme in a signaling cascade that responds to cellular stress and inflammation. A recent study reported the discovery of a dibromo-substituted quinoxaline derivative, 26e , as a potent small-molecule inhibitor of ASK1, with an IC50 value of 30.17 nM[2][3]. This finding suggests that this compound derivatives could be developed as therapeutic agents for inflammatory diseases and non-alcoholic steatohepatitis.
| Compound Class | Derivative Example | IC50 (nM) | Reference |
| Dibromo-substituted quinoxaline | 26e | 30.17 | [2][3] |
Microbial Enzymes: Potential for Novel Antimicrobials
In-silico molecular docking studies have predicted that derivatives of the related 5,6,7,8-tetrahydroquinazoline scaffold exhibit high binding affinity towards essential enzymes in Mycobacterium tuberculosis[4][5]. These potential targets include:
-
Dihydrofolate Reductase (DHFR)
-
Pantothenate Kinase (MtPanK)
-
FAD-containing oxidoreductase DprE1 (MtDprE1)
These findings suggest a promising avenue for the development of new antitubercular agents based on the tetrahydroquinoxaline core structure.
Furthermore, high inhibition activity was also predicted against β-glucosidase , indicating a potential for developing novel treatments for diabetes[4][5].
| Compound Class | Potential Target Enzyme | Organism | Method | Reference |
| 5,6,7,8-Tetrahydroquinazoline | DHFR, MtPanK, MtDprE1 | Mycobacterium tuberculosis | In-silico docking | [4][5] |
| 5,6,7,8-Tetrahydroquinazoline | β-glucosidase | Not Specified | In-silico docking | [4][5] |
Experimental Protocols for Target Validation
Rigorous experimental validation is crucial to confirm the in-silico predictions and to fully characterize the mechanism of action of novel this compound derivatives.
Tubulin Polymerization Inhibition Assay
This assay directly measures the ability of a compound to interfere with the assembly of microtubules.
Methodology:
-
Reagents: Purified tubulin protein, GTP, polymerization buffer, test compounds, and a reference inhibitor (e.g., colchicine).
-
Procedure:
-
Tubulin is incubated at 37°C in the presence of GTP and a fluorescent reporter to initiate polymerization.
-
The test compound or vehicle control is added to the reaction mixture.
-
The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.
-
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
These assays assess the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the this compound derivatives or a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.
Enzyme Inhibition Assays
These assays are specific to the target enzyme and measure the ability of the compound to inhibit its catalytic activity.
Methodology (General):
-
Reagents: Purified target enzyme, its specific substrate, buffer, test compounds, and a known inhibitor.
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis: The initial reaction rates are determined, and the IC50 value is calculated from the dose-response curve.
Visualizing the Pathways and Workflows
Signaling Pathway of ASK1 Inhibition
Caption: Inhibition of the ASK1 signaling pathway by a this compound derivative.
Experimental Workflow for Target Validation
Caption: A generalized workflow for the validation of novel biological targets.
References
- 1. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal assays to confirm the activity of tetrahydroquinoxaline hits from HTS
For researchers, scientists, and drug development professionals, the journey from a high-throughput screening (HTS) hit to a validated lead compound is paved with rigorous experimental validation. This guide provides a comparative overview of essential orthogonal assays to confirm the activity of tetrahydroquinoxaline derivatives, a scaffold known for its diverse biological activities but also for its potential to cause assay interference.
Following an initial HTS campaign, promising tetrahydroquinoxaline "hits" require confirmation through a battery of secondary assays that are mechanistically distinct from the primary screen. This orthogonal approach is crucial for eliminating false positives and building confidence in the biological activity of the compounds. This guide details key biochemical and cell-based assays, provides representative experimental protocols, and presents quantitative data to aid in the selection of appropriate validation strategies.
Comparative Efficacy of Tetrahydroquinoxaline Derivatives
The biological activity of tetrahydroquinoxaline derivatives can vary significantly based on their substitution patterns and the specific biological target. The following tables summarize the in vitro efficacy of various tetrahydroquinoxaline derivatives from different studies, providing a snapshot of their potential as enzyme inhibitors and cytotoxic agents.
Table 1: Biochemical Assay Data for Tetrahydroquinoxaline Derivatives
| Compound ID | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| 12d | Apoptosis signal-regulating kinase 1 (ASK1) | Enzyme Inhibition | 49.63 | [1] |
| 12c | Apoptosis signal-regulating kinase 1 (ASK1) | Enzyme Inhibition | 117.61 | [1] |
| 26e | Apoptosis signal-regulating kinase 1 (ASK1) | Enzyme Inhibition | 30.17 | [1] |
| 12b | Apoptosis signal-regulating kinase 1 (ASK1) | Enzyme Inhibition | 502.46 | [1] |
| Compound 4 | Apoptosis signal-regulating kinase 1 (ASK1) | Enzyme Inhibition | 150 | [1] |
Table 2: Cell-Based Assay Data for Tetrahydroquinoxaline Derivatives
| Compound ID | Cell Line | Assay Type | EC50/IC50 (µM) | Reference |
| I-7 | HT-29 (Colon Cancer) | MTT Assay | 2.20 | [2] |
| I-7 | HepG2 (Liver Cancer) | MTT Assay | 4.64 | [2] |
| I-7 | Hela (Cervical Cancer) | MTT Assay | 2.84 | [2] |
| I-7 | MCF-7 (Breast Cancer) | MTT Assay | 7.52 | [2] |
| I-26 | HT-29 (Colon Cancer) | MTT Assay | 17.52 | [2] |
| I-26 | HepG2 (Liver Cancer) | MTT Assay | 11.51 | [2] |
| I-26 | Hela (Cervical Cancer) | MTT Assay | 10.90 | [2] |
| I-26 | MCF-7 (Breast Cancer) | MTT Assay | 12.85 | [2] |
| Compound 15 | MCF-7 (Breast Cancer) | SRB Assay | 15.16 | [3] |
| Compound 15 | HepG-2 (Liver Cancer) | SRB Assay | 18.74 | [3] |
| Compound 15 | A549 (Lung Cancer) | SRB Assay | 18.68 | [3] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for key orthogonal assays used in hit validation.
Biochemical Assays
1. Enzyme Inhibition Assay (Generic Protocol)
This assay directly measures the effect of a compound on the catalytic activity of a target enzyme.[4][5][6]
-
Materials and Reagents:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Tetrahydroquinoxaline hit compound
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Cofactors (if required by the enzyme, e.g., ATP, NADH)
-
Microplate reader (spectrophotometer or fluorometer)
-
96- or 384-well plates
-
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of the enzyme in a suitable buffer. Dilute the substrate and tetrahydroquinoxaline compounds to desired concentrations in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of the microplate. Then, add varying concentrations of the tetrahydroquinoxaline compound to the wells. Allow for a pre-incubation period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each well.
-
Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The signal is proportional to the product formation.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
2. Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free biophysical technique that provides real-time data on the binding kinetics and affinity between a ligand (e.g., the target protein) and an analyte (the tetrahydroquinoxaline hit).[7][8][9][10]
-
Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified target protein (ligand)
-
Tetrahydroquinoxaline hit compound (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Activation reagents (e.g., EDC/NHS)
-
Deactivation reagent (e.g., ethanolamine)
-
-
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified target protein over the activated surface to achieve covalent immobilization. Deactivate any remaining active esters with ethanolamine.
-
Analyte Binding: Prepare a series of dilutions of the tetrahydroquinoxaline compound in the running buffer. Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.
-
Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the ligand. This is recorded in a sensorgram (response units vs. time).
-
Regeneration: After each analyte injection, inject a regeneration solution (e.g., a low pH buffer) to dissociate the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Cell-Based Assays
1. MTT/MTS Cell Viability Assay
These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.[11][12][13]
-
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Tetrahydroquinoxaline hit compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the tetrahydroquinoxaline compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Addition of Reagent:
-
MTT: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
MTS: Add MTS reagent to each well and incubate for 1-4 hours. The viable cells will reduce the MTS to a soluble formazan product.
-
-
Solubilization (MTT only): For the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the biological context of the tetrahydroquinoxaline hits.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. superchemistryclasses.com [superchemistryclasses.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From experimental design to validated hits a comprehensive walk-through of fragment lead identification using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. dhvi.duke.edu [dhvi.duke.edu]
- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. broadpharm.com [broadpharm.com]
Navigating the Synthesis of 5,6,7,8-Tetrahydroquinoxaline: A Comparative Guide to Efficiency and Cost
For researchers and professionals in drug development, the efficient and cost-effective synthesis of heterocyclic scaffolds is a critical endeavor. 5,6,7,8-Tetrahydroquinoxaline, a key building block in medicinal chemistry, can be prepared through various synthetic routes. This guide provides a comparative analysis of the two primary pathways: the condensation of 1,2-diaminocyclohexane with glyoxal (B1671930) and the catalytic hydrogenation of quinoxaline (B1680401), with a focus on efficiency, cost-effectiveness, and experimental protocols.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Condensation | Route 2: Catalytic Hydrogenation |
| Starting Materials | 1,2-Diaminocyclohexane, Glyoxal | Quinoxaline, Hydrogen Source |
| Key Advantages | Potentially fewer steps, readily available starting materials. | High atom economy, potentially high yields. |
| Key Disadvantages | Limited detailed procedures in literature for the parent molecule. | Requires specialized high-pressure equipment, catalyst cost and handling. |
| Estimated Yield | Variable, requires optimization. | Can be high (>90%) depending on the catalyst and conditions. |
| Estimated Cost | Moderate, dependent on the price of 1,2-diaminocyclohexane. | Potentially higher initial investment due to catalyst and equipment. |
Route 1: Condensation of 1,2-Diaminocyclohexane with Glyoxal
This approach represents a classical method for the formation of the pyrazine (B50134) ring fused to a cyclohexane (B81311) backbone. The reaction involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.
Figure 1. Synthetic pathway for the condensation route.
Experimental Protocol:
While specific literature detailing a high-yield synthesis of the unsubstituted this compound via this route is sparse, a general procedure can be outlined based on analogous reactions.
-
Reaction Setup: To a solution of 1,2-diaminocyclohexane (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol, an aqueous solution of glyoxal (40 wt. %, 1 equivalent) is added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford the pure this compound.
Efficiency and Cost Analysis:
The primary determinants of cost for this route are the starting materials, 1,2-diaminocyclohexane and glyoxal. Both are commercially available, with prices varying based on purity and quantity. For instance, a mixture of cis and trans 1,2-diaminocyclohexane (99%) can be purchased for approximately £75.50 for 250 mL[1]. Glyoxal (40% w/w aqueous solution) is also readily available, with a price of around $34.65 for 100 mL[2]. The efficiency of this reaction in terms of yield is not well-documented for the parent molecule and would likely require optimization of reaction conditions, including solvent, temperature, and stoichiometry.
Route 2: Catalytic Hydrogenation of Quinoxaline
This method involves the reduction of the aromatic pyrazine ring of quinoxaline to yield the saturated this compound. This transformation is typically achieved using heterogeneous or homogeneous catalysts under a hydrogen atmosphere.
Figure 2. Workflow for the catalytic hydrogenation of quinoxaline.
A variety of catalytic systems have been explored for the hydrogenation of quinoxalines, including those based on palladium, iridium, iron, and cobalt.
Experimental Protocols:
a) Palladium-Catalyzed Hydrogenation:
Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
-
Reaction Setup: Quinoxaline is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a high-pressure autoclave. The Pd/C catalyst (typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for a set time (e.g., 24 hours).[3]
-
Work-up and Purification: After cooling and careful depressurization, the catalyst is removed by filtration through a pad of celite. The solvent is then evaporated under reduced pressure, and the crude product is purified by distillation or chromatography.
b) Iridium-Catalyzed Asymmetric Hydrogenation:
Chiral iridium catalysts have been developed for the enantioselective hydrogenation of substituted quinoxalines, often yielding tetrahydroquinoxalines with high enantiomeric excess. While the focus is often on chiral products, these systems can be adapted for the synthesis of the racemic parent compound. A notable protocol uses an iridium catalyst and allows for the selective formation of either enantiomer by simply changing the solvent. For instance, using a specific iridium catalyst in a toluene/dioxane mixture can yield the (R)-enantiomer with up to 93% yield and 98% ee, while using ethanol as the solvent can produce the (S)-enantiomer with up to 83% yield and 93% ee.[4]
c) Metal-Free Transfer Hydrogenation:
A more recent, environmentally benign approach utilizes pinacolborane (HBpin) as a hydrogen source with a non-corrosive and low-cost catalyst like tetrabutylammonium (B224687) bromide (Bu4NBr). This method avoids the need for high-pressure hydrogen gas.[5]
Efficiency and Cost Analysis:
The cost of this route is significantly influenced by the price of the starting material, quinoxaline, and the chosen catalyst. Quinoxaline (≥98%) is commercially available, with a price of approximately $42.90 for 25 grams[6].
The catalyst cost varies widely. Palladium on carbon is a relatively common and moderately priced catalyst. However, precious metal catalysts like those based on iridium can be significantly more expensive. The cost-effectiveness of these catalytic systems also depends on their loading, efficiency (turnover number), and reusability. For large-scale production, the ability to recover and reuse the catalyst is a critical economic factor.
Industrial Scale and Commercial Production
Information on the specific industrial-scale synthesis of this compound is not extensively detailed in the public domain. However, the catalytic hydrogenation of quinoline (B57606) derivatives is a well-established industrial process, suggesting that the hydrogenation of quinoxaline is a feasible route for large-scale production. The choice between the condensation and hydrogenation routes on an industrial scale would likely depend on a detailed techno-economic analysis, considering factors such as raw material costs, catalyst cost and lifetime, equipment requirements, and waste disposal.
Conclusion
Both the condensation of 1,2-diaminocyclohexane with glyoxal and the catalytic hydrogenation of quinoxaline offer viable pathways to this compound. The condensation route is conceptually simple but may require significant optimization to achieve high yields for the unsubstituted target molecule. The catalytic hydrogenation route, while potentially offering higher yields and atom economy, involves higher initial investment in equipment and catalysts. The choice of the optimal synthetic route will depend on the specific requirements of the researcher or drug development professional, including the desired scale of production, cost constraints, and available equipment. Further research into optimizing the condensation reaction and developing more cost-effective and robust catalysts for the hydrogenation of quinoxaline will be beneficial for the chemical and pharmaceutical industries.
References
- 1. 1121-22-8 Cas No. | trans-1,2-Diaminocyclohexane | Apollo [store.apolloscientific.co.uk]
- 2. (1S,2S)-(+)-1,2-Diaminocyclohexane, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Glyoxal price,buy Glyoxal - chemicalbook [m.chemicalbook.com]
- 5. Buy Online - Quinoxaline-5-carboxaldehyde, 1 G - We Deliver Worldwide [allschoolabs.com]
- 6. chemimpex.com [chemimpex.com]
A Comparative Guide to In Silico and Experimental Validation of Tetrahydroquinoxaline Binding Modes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico and experimental methodologies for validating the binding modes of tetrahydroquinoxaline derivatives, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to equip researchers with the necessary information to critically evaluate and integrate these complementary approaches in drug discovery pipelines.
Data Presentation: A Comparative Analysis
The successful validation of a potential drug candidate's binding mode relies on the convergence of evidence from both computational predictions and experimental assays. Below is a summary of comparative data for quinoxaline (B1680401) derivatives, a closely related class of compounds, illustrating the correlation between in silico predictions (docking scores) and experimentally determined biological activity (IC50 values).
| Compound ID | Target Protein | In Silico Method | Predicted Binding Affinity (kcal/mol) | Experimental Assay | IC50 (µM) | Reference |
| Quinoxaline Derivative 14 | Thymidine Phosphorylase | Molecular Docking | -8.5 | In vitro enzyme inhibition assay | 25.34 ± 1.21 | [1] |
| Quinoxaline Derivative 15 | Thymidine Phosphorylase | Molecular Docking | -8.3 | In vitro enzyme inhibition assay | 28.18 ± 1.12 | [1] |
| Quinoxaline Derivative 16 | Thymidine Phosphorylase | Molecular Docking | -8.1 | In vitro enzyme inhibition assay | 33.56 ± 0.45 | [1] |
| Quinoxaline Derivative 25 | Thymidine Phosphorylase | Molecular Docking | -9.2 | In vitro enzyme inhibition assay | 15.21 ± 0.89 | [1] |
| Quinoxaline Derivative 4i | EGFR | Molecular Docking | Not specified | MTT Assay (A549 cell line) | 3.902 ± 0.098 | [2] |
| Pyridinylquinoxaline 6f | p38α MAP Kinase | Molecular Docking | -8.7 | Kinase inhibition assay | 0.038 | [3] |
Note: While the above data is for quinoxaline derivatives, it highlights the general approach of comparing computational predictions with experimental outcomes. Direct comparative data for tetrahydroquinoxalines is less commonly published in this format.
Experimental and Computational Protocols
Detailed and robust protocols are critical for generating reproducible and reliable data. This section outlines the methodologies for key in silico and experimental techniques used to validate the binding modes of tetrahydroquinoxaline derivatives.
In Silico Methodologies
1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-ligands are typically removed, and polar hydrogen atoms are added to the protein structure.
-
The three-dimensional structures of the tetrahydroquinoxaline derivatives are generated and optimized using a suitable force field.
-
-
Binding Site Identification:
-
The active site of the protein is defined, often based on the location of a co-crystallized ligand or through computational prediction methods. This defines the search space for the docking algorithm.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each ligand within the active site.[3]
-
The algorithm samples numerous possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.[3]
-
-
Pose Selection and Analysis:
-
The docking poses with the most favorable scores (lowest binding energy) are selected for further analysis.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the binding mode.[3]
-
-
Validation:
-
A crucial validation step involves redocking the original ligand into its protein crystal structure. A root-mean-square deviation (RMSD) value of less than 2 Å is generally considered a successful validation of the docking protocol.[4]
-
2. Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.
-
System Preparation:
-
The docked protein-ligand complex from the molecular docking study is used as the starting structure.
-
The complex is placed in a simulation box of a defined shape (e.g., cubic, dodecahedron) and solvated with an explicit water model.
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Protocol:
-
Energy Minimization: The system is energy-minimized to remove steric clashes and unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at that temperature and pressure (NVT and NPT ensembles) to allow the solvent and ions to relax around the protein-ligand complex.
-
Production Run: The production MD simulation is run for a specified period (e.g., 50-100 nanoseconds), during which the trajectory (atomic coordinates over time) is saved at regular intervals.[5]
-
-
Analysis:
-
The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
The flexibility of different protein regions is analyzed using the root-mean-square fluctuation (RMSF).
-
The binding free energy is often calculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.[5]
-
Experimental Validation Techniques
1. X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex.
-
Crystallization:
-
The purified target protein is mixed with the tetrahydroquinoxaline derivative.
-
The protein-ligand complex is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration).
-
-
Data Collection:
-
A suitable crystal is selected and exposed to a high-intensity X-ray beam.
-
The diffraction pattern of the X-rays scattered by the crystal is recorded.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the electron density map of the protein-ligand complex.
-
An atomic model is built into the electron density map and refined to best fit the experimental data.
-
-
Validation:
-
The quality of the final structure is assessed using various metrics, including R-factor, R-free, and analysis of bond lengths, bond angles, and Ramachandran plot statistics.[6]
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR techniques can provide information about ligand binding and the binding interface. Saturation Transfer Difference (STD) NMR is particularly useful for identifying binding ligands and mapping their binding epitopes.
-
Sample Preparation:
-
A solution of the target protein in a suitable deuterated buffer is prepared.
-
The tetrahydroquinoxaline derivative is added to the protein solution.
-
-
STD-NMR Experiment:
-
Two experiments are performed: an "on-resonance" experiment where specific protein resonances are selectively saturated with a radiofrequency pulse, and an "off-resonance" experiment where the pulse is applied at a frequency where no protein or ligand signals are present.[7]
-
The on-resonance spectrum is subtracted from the off-resonance spectrum to generate the STD spectrum.[7]
-
-
Data Analysis:
3. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics (on-rate and off-rate) and affinity of a protein-ligand interaction in real-time.
-
Sensor Chip Preparation:
-
The target protein (ligand) is immobilized onto the surface of a sensor chip.
-
-
Binding Measurement:
-
A solution containing the tetrahydroquinoxaline derivative (analyte) is flowed over the sensor chip surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a response in the SPR instrument.
-
-
Kinetic Analysis:
-
The association rate (kon) is determined from the initial phase of the binding curve.
-
The dissociation rate (koff) is determined from the decay of the signal after the analyte injection is stopped.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
4. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Sample Preparation:
-
The purified protein is placed in the sample cell of the calorimeter.
-
The tetrahydroquinoxaline derivative is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.[8]
-
Crucially, both the protein and ligand solutions must be in identical buffer to minimize heats of dilution.[8]
-
-
Titration:
-
A series of small injections of the ligand are made into the protein solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[8]
-
Mandatory Visualizations
dot
Caption: Workflow for validating tetrahydroquinoxaline binding modes.
dot
Caption: Strengths and weaknesses of validation approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
- 6. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 7. ichorlifesciences.com [ichorlifesciences.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
For researchers, scientists, and drug development professionals, understanding the selectivity profile of small molecule inhibitors is paramount for advancing potent and safe therapeutics. This guide provides an objective comparison of tetrahydroquinoxaline-based inhibitors targeting the Bromodomain and Extra-Terminal Domain (BET) family of proteins, offering insights into their selectivity across different bromodomains, supported by experimental data and detailed protocols.
The tetrahydroquinoxaline scaffold has emerged as a promising framework in medicinal chemistry for developing inhibitors that can differentiate between the tandem bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, and BRD4). Achieving selectivity for one bromodomain over the other is a key objective in the field, as it may lead to more targeted therapeutic effects and a reduction in off-target toxicities. This guide focuses on a series of tetrahydroquinoxaline derivatives that have demonstrated notable selectivity for the second bromodomain (BD2) of the BET family.
Comparative Selectivity Profile
The following table summarizes the inhibitory activity (IC50) of representative tetrahydroquinoxaline compounds against the first and second bromodomains of BRD2, BRD3, and BRD4. The data highlights the selectivity of these compounds for the BD2 domain across the BET family.
| Compound | Target Bromodomain | IC50 (µM) |
| THQ-1 | BRD2-BD1 | > 50 |
| BRD2-BD2 | 0.25 | |
| BRD3-BD1 | > 50 | |
| BRD3-BD2 | 0.30 | |
| BRD4-BD1 | > 50 | |
| BRD4-BD2 | 0.45 | |
| THQ-2 | BRD2-BD1 | 25 |
| BRD2-BD2 | 0.15 | |
| BRD3-BD1 | 30 | |
| BRD3-BD2 | 0.20 | |
| BRD4-BD1 | 40 | |
| BRD4-BD2 | 0.28 |
Note: The compound names and IC50 values are representative examples based on published data for this class of inhibitors and are intended for illustrative purposes.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial for the development of targeted therapeutics. Below are detailed methodologies for key experiments cited in the evaluation of tetrahydroquinoxaline-based BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding
This biochemical assay quantifies the binding of inhibitors to BET bromodomains by measuring the disruption of the interaction between the bromodomain and an acetylated histone peptide.
Materials:
-
Recombinant human BET bromodomain proteins (e.g., BRD2-BD1, BRD2-BD2, BRD3-BD1, etc.) with an appropriate tag (e.g., His-tag).
-
Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac).
-
Europium-labeled anti-His antibody (donor fluorophore).
-
Streptavidin-conjugated APC (acceptor fluorophore).
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.
-
Tetrahydroquinoxaline inhibitor compounds dissolved in DMSO.
-
384-well low-volume black plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the tetrahydroquinoxaline inhibitors in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Reagent Preparation: Prepare a master mix of the BET bromodomain protein and the biotinylated histone peptide in Assay Buffer. Prepare a separate detection mix containing the Europium-labeled anti-His antibody and streptavidin-conjugated APC in Assay Buffer.
-
Assay Assembly:
-
Add 2 µL of the diluted inhibitor or DMSO (for control wells) to the wells of the 384-well plate.
-
Add 4 µL of the bromodomain/peptide master mix to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Add 4 µL of the detection mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).
-
Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. The IC50 values are determined by plotting the percentage of inhibition (calculated relative to DMSO controls) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizing the Mechanism and Workflow
To further elucidate the context of BET inhibition and the experimental process, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of 5,6,7,8-Tetrahydroquinoxaline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 5,6,7,8-Tetrahydroquinoxaline, reinforcing our commitment to safety and operational excellence beyond the product itself.
Immediate Safety and Hazard Assessment
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Before handling, it is crucial to be familiar with its properties and to wear the appropriate Personal Protective Equipment (PPE).
Key Hazards:
-
Combustible Liquid: Presents a fire risk when exposed to heat or ignition sources.[1]
-
Skin and Eye Irritant: Direct contact can cause irritation.[1][2][3]
-
Respiratory Irritant: Inhalation of vapors may lead to respiratory tract irritation.[1][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1][4]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀N₂ |
| Molecular Weight | 134.18 g/mol [3] |
| Appearance | Colorless to amber liquid |
| Density | 1.061 g/mL at 25 °C |
| Boiling Point | 85 °C at 3 mmHg |
| Flash Point | 91 °C (195.8 °F) - closed cup[2] |
| Storage Temperature | Store in a cool, well-ventilated area[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated containers is critical and must be treated as hazardous waste.[1] Adherence to institutional and local regulations is mandatory.
1. Waste Collection:
-
Unused Product: Collect any unused or unwanted this compound in its original container or a clearly labeled, compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, vermiculite, or sand, must also be collected and disposed of as hazardous waste.[1] Place these materials in a sealed and properly labeled container.
-
Empty Containers: "Empty" containers may still retain product residue and vapors. These should be managed as hazardous waste. Do not rinse into the drain.
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., "Combustible," "Irritant").
-
Include the accumulation start date.
3. Storage:
-
Store waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Keep containers tightly closed and away from heat, sparks, and open flames.[1]
-
Ensure the storage area is secure and accessible only to authorized personnel.
4. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Disposal Decision Making
The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent decision-making process for waste disposal.
Caption: A generalized experimental workflow involving this compound.
Caption: Decision-making flowchart for the disposal of this compound waste.
References
Personal protective equipment for handling 5,6,7,8-Tetrahydroquinoxaline
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5,6,7,8-Tetrahydroquinoxaline (CAS No. 34413-35-9). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[1][2][3] This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[1][2][4][5]
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | To prevent skin contact and irritation.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect against eye irritation from splashes or vapors.[1][2][3] |
| Skin and Body Protection | A flame-retardant lab coat worn over personal clothing. Ensure the lab coat is fully buttoned. Wear closed-toe shoes. | To protect skin from accidental contact and provide a barrier against spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors that may cause respiratory irritation.[1][2][4] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize risks associated with this compound.
Handling Procedures:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] All personnel must be trained on the specific hazards of this chemical.
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Avoiding Ignition Sources : This compound is a combustible liquid.[1][2] Keep it away from open flames, hot surfaces, and sparks.[1][2] Use non-sparking tools when handling containers.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the laboratory.
-
Spill Management : In case of a spill, immediately evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[2] For large spills, contact your institution's environmental health and safety department.
Storage Plan:
-
Container : Store in a tightly closed, properly labeled container.[3]
-
Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[3]
-
Temperature : Avoid storing in direct sunlight or near heat sources.
Disposal Plan
Contaminated materials and unused this compound must be disposed of as hazardous waste.
-
Waste Collection : Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.[1][3] Do not dispose of this chemical down the drain.[2]
Experimental Protocol Example: Stereodivergent Asymmetric Hydrogenation of Quinoxalines
The following is a summarized experimental protocol for the synthesis of tetrahydroquinoxalines, adapted from a published procedure. This illustrates a potential application of quinoxaline (B1680401) derivatives and highlights the need for stringent safety measures throughout the experimental process.
Objective : To synthesize enantioenriched cis- and trans-disubstituted tetrahydroquinoxalines via asymmetric hydrogenation of disubstituted quinoxalines.
Materials :
-
Disubstituted quinoxaline substrate
-
Manganese catalyst (e.g., Mn(CO)₅Br)
-
Chiral ligand
-
Base (e.g., tAmONa)
-
Solvent (e.g., 1,2-dichlorobenzene)
-
Hydrogen gas
Procedure :
-
Catalyst Preparation : In a glovebox, add the manganese catalyst and the chiral ligand to a vial containing the solvent.
-
Reaction Setup : Stir the mixture at room temperature, then add the base and the quinoxaline substrate.
-
Hydrogenation : Seal the vial in an autoclave, remove it from the glovebox, and connect it to a hydrogen gas source. Pressurize the autoclave to the desired pressure.
-
Reaction Monitoring : Stir the reaction at the specified temperature and monitor its progress using analytical techniques such as TLC or GC-MS.
-
Workup : Once the reaction is complete, carefully vent the autoclave, and quench the reaction mixture.
-
Purification : Extract the product and purify it using column chromatography.
This is a generalized protocol and should be adapted with specific quantities and conditions as per the detailed research article.
Workflow Diagram for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
